Product packaging for Cerium zirconium tetraoxide(Cat. No.:CAS No. 53169-24-7)

Cerium zirconium tetraoxide

Cat. No.: B1582799
CAS No.: 53169-24-7
M. Wt: 247.34 g/mol
InChI Key: WPQBNJRIWONKBL-UHFFFAOYSA-N
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Description

Contextual Significance in Advanced Materials Science and Engineering

The importance of cerium zirconium tetraoxide stems largely from its application as an essential component in three-way catalytic converters (TWCs) for gasoline-powered vehicles. wikipedia.orgacs.org In this role, it acts as an "oxygen buffer," storing oxygen during fuel-lean (oxidizing) conditions and releasing it during fuel-rich (reducing) conditions. researchgate.netgreencarcongress.com This function is critical for the simultaneous conversion of three major pollutants—carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx)—into less harmful substances like carbon dioxide, water, and nitrogen gas. acs.orgrareearthpowder.com The addition of zirconium to ceria improves the material's resistance to thermal degradation (sintering) at high temperatures and enhances its ability to form oxygen vacancies, thereby boosting the OSC. tandfonline.comwikipedia.orgtytlabs.co.jp

Beyond automotive catalysis, this compound systems are integral to other advanced engineering fields:

Solid Oxide Fuel Cells (SOFCs): These materials are investigated for use as electrolytes or as components in anodes. chemicalbook.comnih.govresearchgate.net Their high ionic conductivity, particularly when doped, is beneficial for the performance of SOFCs, which operate at high temperatures. nih.govmdpi.com Doped ceria, for instance, can serve as an effective anode material due to its mixed ionic-electronic conductivity. nih.gov

Thermal Barrier Coatings (TBCs): Zirconia-based ceramics are used for thermal barrier coatings on components in gas turbines and jet engines. dtic.milceon.rsscispace.com The incorporation of ceria can modify the properties of these coatings, which are designed to protect superalloys from high temperatures. dtic.miliaea.org

General Catalysis and Catalyst Supports: The material serves as a catalyst or catalyst support for a variety of chemical reactions, including the oxidation of CO and volatile organic compounds (VOCs), water-gas shift reactions, and thermochemical water splitting. chemicalbook.comsigmaaldrich.comdoi.org Its high surface area and redox properties make it an effective support for noble metals like platinum and palladium, enhancing their catalytic activity. mdpi.com

Historical Development and Evolution of Research on Cerium Zirconium Oxide

The research and application of ceria-based materials in catalysis have evolved significantly over several decades. The unique properties of pure ceria, particularly its ability to store and release oxygen, were first recognized and applied in the 1980s. tandfonline.com However, pure ceria suffered from poor thermal stability, losing surface area and deactivating at the high temperatures found in automotive exhausts. tandfonline.comysxbcn.com

This limitation spurred research into stabilizing the ceria structure, leading to a breakthrough in 1987 with the development of the first-generation ceria-zirconia (CZ) solid solutions. tytlabs.co.jp Researchers discovered that incorporating zirconium ions into the ceria lattice prevented the growth of ceria crystallites at high temperatures, thus improving its thermal stability. tytlabs.co.jp These early materials, typically made by impregnation, could only incorporate up to 20 mol% zirconia into a cubic solid solution. tytlabs.co.jpoup.com

The 1990s saw the advent of second-generation CZ materials, enabled by new synthesis techniques like homogeneous co-precipitation. tytlabs.co.jpoup.com These methods allowed for the dissolution of much higher amounts of zirconia (up to 75 mol%) into the ceria lattice, leading to materials with significantly enhanced OSC. oup.com This was a crucial step, as it was found that the OSC increased with the amount of zirconia successfully incorporated into the solid solution. tytlabs.co.jp

Further innovation led to third-generation materials, known as ACZ, where alumina (B75360) was added to the ceria-zirconia composite. tytlabs.co.jpoup.com Based on a "diffusion barrier concept," the alumina acts as a physical barrier that inhibits the coagulation and sintering of the CZ particles at extreme temperatures, further enhancing thermal stability and catalytic lifetime. tytlabs.co.jp More recent research has focused on controlling the specific phase of the material, with studies suggesting that forms like pyrochlore-CZO could offer superior performance compared to the traditional tetragonal form if stabilized effectively. acs.org

Fundamental Research Questions and Current Challenges Pertaining to this compound

Despite decades of development, several fundamental research questions and challenges remain, driving current investigations into this compound systems.

Improving Thermal Stability and Preventing Deactivation: A primary challenge is to enhance the material's durability under the harsh, high-temperature conditions of modern engines. ysxbcn.com Sintering (the agglomeration of particles) leads to a loss of active surface area and catalytic efficiency. ysxbcn.comrsc.org Research focuses on:

Doping: Introducing other rare-earth elements like Lanthanum (La), Yttrium (Y), or Praseodymium (Pr) to further stabilize the structure. ysxbcn.comrsc.org

Phase Control: Developing methods to synthesize and stabilize specific crystal structures, such as the pyrochlore (B1171951) phase, which may offer better performance but tends to be unstable at high temperatures. acs.org

Synthesis Methods: Creating composite structures, such as adding alumina as a diffusion barrier, to physically prevent sintering. tytlabs.co.jpgoogle.com

Enhancing Low-Temperature Catalytic Activity: For reducing emissions during a vehicle's "cold start" phase, improving the catalyst's performance at lower temperatures is critical. rsc.orgd-nb.info This involves:

Defect Engineering: Increasing the number and mobility of oxygen vacancies within the crystal lattice, as these are the active sites for oxygen storage and release. tandfonline.comgreencarcongress.com

Nanostructuring: Synthesizing materials with specific morphologies, such as nanorods or nanoparticles, to maximize the reactive surface area. rsc.org Research has shown that nanostructured ceria-zirconia can be significantly more reactive than its bulk counterparts. greencarcongress.com

Dopant Effects: Investigating dopants like titanium that can induce cation ordering and create weakly bound oxygen atoms, leading to outstanding OSC at temperatures as low as 200°C. rsc.orgrsc.org

Understanding Structure-Property Relationships: A fundamental goal is to build a precise understanding of how the atomic-level structure dictates the material's macroscopic properties. mdpi.comacs.org This requires:

Advanced Characterization: Using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray absorption fine structure (EXAFS) to unambiguously determine structural parameters and their relationship to OSC. rsc.orgacs.orgscience.gov

Computational Modeling: Employing theoretical calculations, such as Density Functional Theory (DFT), to predict how different compositions and defect structures will behave, guiding experimental synthesis. bohrium.com

Synthesis Control: Developing synthesis methods (e.g., co-precipitation, sol-gel, hydrothermal) that offer precise control over particle size, composition, homogeneity, and crystal phase to produce materials with tailored properties. mdpi.comysxbcn.comgoogle.compjoes.com

Research Findings in Data Tables

Table 1: Effect of Zr Content and Gold (Au) Addition on Ethanol (B145695) Oxidation

This table shows the conversion percentage of ethanol at 350°C using different catalysts. The data indicates that increasing the zirconium content in the ceria-zirconia support enhances ethanol conversion. Furthermore, the addition of gold as an active metal significantly improves the catalytic performance compared to the support material alone. doi.org

Catalyst CompositionEthanol Conversion at 350°C (%)
Ce₀.₇₅Zr₀.₂₅O₂~28
Au/Ce₀.₇₅Zr₀.₂₅O₂41
Ce₀.₅Zr₀.₅O₂~31
Au/Ce₀.₅Zr₀.₅O₂43
Ce₀.₂₅Zr₀.₇₅O₂~34
Au/Ce₀.₂₅Zr₀.₇₅O₂46

Table 2: Oxygen Storage Capacity (OSC) of Modified Ceria-Zirconia Materials

This table compares the OSC of different ceria-zirconia materials at specific temperatures. It highlights how modifications such as forming a specific crystal structure (κ-Ce₂Zr₂O₈) or doping with titanium (Ti) can dramatically increase the oxygen storage capacity, especially at lower temperatures. rsc.orgrsc.org

MaterialTemperature (°C)Oxygen Storage Capacity (μmol-O / g)
Ce₀.₅Zr₀.₅O₂500900
κ-Ce₂Zr₂O₈ (cation-ordered)5001500
κ-Ce₂Zr₂O₈ (conventional)200650
Ce₀.₅Zr₀.₄Ti₀.₁O₂2001310

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeOZr+5 B1582799 Cerium zirconium tetraoxide CAS No. 53169-24-7

Properties

IUPAC Name

cerium(3+);oxygen(2-);zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ce.O.Zr/q+3;-2;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQBNJRIWONKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[Zr+4].[Ce+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeOZr+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53169-24-7
Record name Cerium zirconium oxide (CeZrO4)
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Record name Cerium zirconium tetraoxide
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Synthesis Methodologies for Cerium Zirconium Tetraoxide Nanostructures and Bulk Materials

Solution-Based Precipitation Techniques

Solution-based methods are widely employed for the synthesis of cerium zirconium tetraoxide due to their ability to achieve a high degree of homogeneity at the atomic level. These techniques involve the precipitation of precursors from a solution, followed by thermal treatment to form the final oxide material.

Co-precipitation Methods for Cerium Zirconium Oxide Synthesis

Co-precipitation is a straightforward and commonly used method for synthesizing cerium-zirconium mixed oxides. doi.org It involves the simultaneous precipitation of cerium and zirconium precursors from a solution, typically by adding a precipitating agent to adjust the pH. doi.orgnih.gov The choice of precursors, precipitating agent, and reaction conditions such as temperature significantly influences the properties of the final material. ysxbcn.comnih.gov

Commonly used precursors include nitrates, chlorides, and sulfates of cerium and zirconium. doi.orgnih.govscielo.br Precipitating agents like ammonium (B1175870) hydroxide (B78521), sodium hydroxide, and urea (B33335) are frequently employed to induce the formation of hydroxides or carbonates. doi.orgnih.govpolito.it For instance, a study demonstrated the synthesis of La and Y doped cerium-zirconium mixed oxides using ammonia (B1221849) solution as the precipitating agent with metal nitrate (B79036) precursors. ysxbcn.com The co-precipitation temperature is a critical parameter affecting crystal size, thermal stability, and redox properties. ysxbcn.com Increasing the co-precipitation temperature can promote grain growth and lead to better dispersion and uniformity, enhancing thermal stability. ysxbcn.com

The use of additives and surfactants can help control particle size and prevent agglomeration. doi.orgdiva-portal.org For example, surfactants like cetyltrimethylammonium bromide (CTAB) can adsorb onto the surface of the crystallites, retarding precipitation and leading to larger particles. doi.org The method generally results in the formation of a homogeneous solid solution after calcination of the precipitated precursor. doi.org

Table 1: Influence of Co-precipitation Parameters on this compound Properties

Precursors Precipitating Agent Co-precipitation Temperature (°C) Resulting Properties Reference
Ce(NH₄)₂(NO₃)₆, ZrO(NO₃)₂, La(NO₃)₃, Y(NO₃)₃ Ammonia solution 20, 40, 60, 80 Optimal thermal stability and redox properties at 60°C. ysxbcn.com ysxbcn.com
Ce(IV) sulphate Sodium hydroxide / Ammonium hydroxide Room Temperature Crystallinity influenced by the nature of the precipitating agent. nih.gov nih.gov
Cerium nitrate, Zirconyl oxychloride Ammonium hydroxide Not specified Formation of a homogeneous solid solution. doi.org doi.org
Cerium nitrate hexahydrate, Zirconium oxynitrate Not specified Not specified Used for creating coated nanoparticles. nih.gov nih.gov

Sol-Gel Processing of Cerium Zirconium Oxide

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. ejournals.eu The method involves the transition of a system from a liquid "sol" into a solid "gel" phase. For cerium-zirconium oxides, this typically involves the hydrolysis and condensation of metal alkoxide or salt precursors. ejournals.euresearchgate.neticm.edu.pl This technique allows for excellent control over the chemical composition and microstructure of the final product at a molecular level. researchgate.net

Key to the sol-gel synthesis is the controlled hydrolysis and condensation of precursors like zirconium n-propoxide. icm.edu.pl The rate of these reactions can be managed by adjusting parameters such as pH and the molar ratio of water to the precursor. scielo.br To prevent rapid, uncontrolled precipitation, especially with highly reactive zirconium precursors, chelating agents like acetic acid or acetylacetone (B45752) are often added to stabilize the metal ions. icm.edu.plconicet.gov.ar

The sol-gel method can produce materials with high surface areas and controlled porosity. researchgate.netmdpi.com For example, nanostructured zirconia with a high surface area can be synthesized by modifying the surface chemistry during the process. researchgate.net The use of templates, such as surfactants like cetyltrimethylammonium bromide (CTAB), can lead to mesoporous materials with well-defined pore structures. mdpi.com The properties of the final oxide are also influenced by the choice of zirconium precursor, with different precursors leading to variations in the incorporation of zirconium into the silica (B1680970) lattice in ZrO₂-SiO₂ systems, for instance. researchgate.net

Table 2: Parameters in Sol-Gel Synthesis of this compound

Precursors Chelating/Complexing Agent Key Process Parameters Resulting Material Characteristics Reference
Zirconium n-propoxide, n-propanol, deionized water Acetic acid Molar ratio of hydrolysis water Affects sol rheology and textural properties of zirconia. icm.edu.plscielo.br icm.edu.plscielo.br
Zirconium propoxide, ethanol (B145695), HCl, water Acetylacetone (acac) Use of PPO-based surfactants as templates Highly ordered mesoporous ZrO₂ thin films. conicet.gov.ar conicet.gov.ar
Metal nitrates (Ce, Zr, La, Pr, Eu, Y, Gd) Citric acid Aqueous sol-gel citrate (B86180) route Phase-pure high-entropy oxides with cubic structure. mdpi.com mdpi.com
Zirconyl chloride octahydrate, Tetraethyl orthosilicate Not specified Sintering in air Promotes zircon formation. researchgate.net researchgate.net

Hydrothermal and Solvothermal Synthesis Routes for Cerium Zirconium Oxides

Hydrothermal and solvothermal synthesis are methods that employ a solvent (water for hydrothermal, organic solvent for solvothermal) under elevated temperature and pressure to crystallize materials directly from solution. ui.ac.id These techniques are advantageous for producing well-defined, crystalline nanoparticles with controlled morphology and size distribution. ccsenet.orgresearchgate.netugm.ac.id

In a typical hydrothermal synthesis of ceria-zirconia, aqueous solutions of cerium and zirconium salts are heated in a sealed autoclave. ccsenet.orgugm.ac.id The temperature, pressure, reaction time, and the nature of the solvent or mineralizer (e.g., urea) are critical parameters that influence the final product's characteristics. ui.ac.idresearchgate.net For instance, studies have shown that reaction temperature can affect the particle size, with different temperatures leading to variations in the average diameter of the resulting spherical particles. ccsenet.org The use of urea as a mineralizer has been shown to play a crucial role in determining the nanostructure of CeO₂-ZrO₂ composites, leading to morphologies like uniform cauliflower-like and rough nano-spheres. researchgate.net

Solvothermal synthesis offers additional control by varying the organic solvent. ui.ac.id Different solvents, such as ethanol or ethylene (B1197577) glycol mixed with water, can influence the morphology and crystallinity of the resulting particles. ui.ac.id Continuous hydrothermal flow synthesis (CHFS) in supercritical water is an advanced variation that allows for the rapid and continuous production of nanoparticles with high crystallinity and uniform particle shape. mdpi.com

Table 3: Conditions and Outcomes of Hydrothermal/Solvothermal Synthesis

Method Precursors Solvent/Mineralizer Temperature (°C) / Pressure (MPa) Resulting Morphology/Properties Reference
Hydrothermal Ce(NO₃)₃, ZrO(NO₃)₂ Water 150 - 200 / 5 Sphere-shaped particles with diameters of 31-61 nm. ccsenet.org ccsenet.org
Hydrothermal Cerium(III) nitrate, Zirconium nitrate Urea Not specified Cauliflower-like and rough nano-spheres. researchgate.net researchgate.net
Solvothermal Ce(NO₃)₃, ZrO(NO₃)₂ Water, Water/Ethanol, Water/Ethylene Glycol 150 / 5 Solvent influences morphology and crystallinity. ui.ac.id ui.ac.id
Continuous Hydrothermal Flow Synthesis Cerium and Zirconium salts Supercritical Water 450 / 24 Highly crystalline nanoparticles with uniform shape. mdpi.com mdpi.com

Microemulsion Techniques for Nanocrystalline Cerium Zirconium Oxide

Microemulsion synthesis is a versatile method for preparing nanocrystalline materials with controlled size and morphology. nih.gov This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant. The synthesis can be carried out in either water-in-oil (w/o) or oil-in-water (o/w) microemulsions, which act as nanoreactors for the precipitation of nanoparticles. ejournals.eu

In the reverse micelle (a w/o microemulsion) method, aqueous solutions of the metal precursors are encapsulated within the water droplets dispersed in a continuous oil phase. mdpi.comias.ac.in The size of these water pools, and consequently the size of the resulting nanoparticles, can be controlled by the water-to-surfactant molar ratio (Wo). researchgate.net Mixing two microemulsions, one containing the metal salts and the other the precipitating agent (e.g., ammonia or ammonium oxalate), initiates the reaction within the nanodroplets. mdpi.comias.ac.inresearchgate.net Commonly used surfactants include CTAB, Triton X-100, and AOT. nih.govejournals.euias.ac.in

This method allows for the synthesis of very small and uniform nanoparticles. For example, ceria nanoparticles with sizes between 2 and 6 nm have been obtained by varying the water-to-surfactant ratio. researchgate.net The choice of surfactant and the composition of the microemulsion system are crucial in determining the final particle characteristics. nih.govejournals.eu

Table 4: Microemulsion Synthesis Parameters for Nanocrystalline Oxides

Microemulsion Type Surfactant(s) Oil Phase Precursors Resulting Particle Size/Morphology Reference
Water-in-Oil (w/o) CTAB, 1-butanol (B46404) (co-surfactant) Isooctane Ce(NO₃)₃·6H₂O, Zirconyl oxychloride, Ammonium oxalate (B1200264) 4-6 nm spherical cerium oxalate particles; 3-4 nm ZrO₂ nanoparticles after decomposition. ias.ac.in ias.ac.in
Water-in-Oil (w/o) Marlophen NP5 n-heptane Cerium nitrate 2-6 nm cubic ceria particles. researchgate.net researchgate.net
Oil-in-Water (o/w) Not specified Isooctane with Cu(II) and Ce(III) 2-ethylhexanoate NaOH (precipitating agent) Cu/Ce mixed oxide nanoparticles. mdpi.com mdpi.com
Water-in-Oil (w/o) Triton X-100, n-hexanol (co-surfactant) Cyclohexane Copper salt solution Nanoparticle formation controlled by hydrated electron yield in γ-irradiation. pku.edu.cn pku.edu.cn

Pechini Method for Cerium Zirconium Oxide Supports

The Pechini method is a modified sol-gel technique that utilizes a polyfunctional carboxylic acid (like citric acid) to chelate metal cations in an aqueous solution. mdpi.comresearchgate.net The addition of a polyhydroxy alcohol, such as ethylene glycol, followed by heating, promotes polyesterification, resulting in a polymeric resin with the metal ions homogeneously distributed throughout the matrix. mdpi.comdntb.gov.ua Calcination of this resin at high temperatures burns off the organic components, yielding a fine, homogeneous oxide powder. mdpi.com

This method is particularly effective for producing highly dispersed and homogeneous solid solutions with high mesoporosity and resistance to thermal sintering. derpharmachemica.com It offers excellent control over the stoichiometry of complex oxides. mdpi.com Key parameters in the Pechini method include the choice of chelating agent, the molar ratio of the chelating agent to metal ions, and the polymerization agent. ustb.edu.cnresearchgate.net

For example, in the synthesis of nano zirconia, citric acid, sucrose, and fructose (B13574) have been compared as chelating agents, with fructose yielding the smallest particle size at 700°C. ustb.edu.cn The process has been successfully used to prepare various doped ceria-zirconia materials, demonstrating its versatility in creating complex oxide catalysts. mdpi.comdntb.gov.ua

Table 5: Key Components and Findings in the Pechini Method

Precursor(s) Chelating Agent Polymerization Agent Key Findings Reference
Zirconium hydroxide Citric acid, Sucrose, Fructose Not specified (self-polymerization) Fructose as a chelating agent resulted in the smallest particle size (39.1 nm) at 700°C. ustb.edu.cn ustb.edu.cn
Ce(NO₃)₃·6H₂O, Zr(OBu)₄ Citric acid Ethylene glycol Used to prepare Ce₀.₇₅Zr₀.₂₅O₂-δ supports for Ni catalysts. mdpi.com mdpi.com
Zirconium oxychloride octahydrate, Yttrium nitrate hexahydrate Citric acid Ethylene glycol Synthesis of tetragonal yttria-stabilized zirconia nanopowders. researchgate.net researchgate.net
ZrOCl₂·6H₂O Citric acid Triethanolamine (TEA) Mole ratio of TEA:CA:Zr⁴⁺ affects structure, morphology, and particle size. researchgate.net researchgate.net

Other Advanced Synthesis Approaches

Beyond the conventional solution-based techniques, several other advanced methods have been developed for the synthesis of this compound. These approaches often offer unique advantages in terms of material properties or synthesis efficiency.

Mechanochemical mixing is a solid-state method that involves the mechanical milling of precursor oxides. This high-energy process can induce solid-state reactions and lead to the formation of mixed oxide compositions. researchgate.net

Supercritical fluid drying is a technique used to process gels obtained from methods like co-precipitation. By removing the solvent above its critical point, the formation of a liquid-vapor interface is avoided, which helps to preserve the fine porous structure of the gel and prevent the collapse and agglomeration of nanoparticles, resulting in materials with high surface areas. google.com

Spray pyrolysis involves atomizing a precursor solution into fine droplets, which are then passed through a high-temperature zone. The solvent evaporates, and the precursor decomposes and reacts to form the desired oxide particles. This method can produce spherical particles with a controlled size distribution. ui.ac.id

Supercritical Antisolvent (SAS) Technology for Cerium Zirconium Nanocomposite Oxides

Supercritical Antisolvent (SAS) technology has emerged as a green and effective method for producing cerium-zirconium nanocomposite oxide particles. google.com This technique leverages the unique properties of supercritical fluids, most commonly carbon dioxide (scCO₂), which act as an antisolvent. aidic.it In the SAS process, a solution containing dissolved cerium and zirconium precursors, such as nitrates, acetates, or acetylacetonates, is sprayed through a nozzle into a chamber filled with supercritical CO₂. google.comaidic.it

The rapid diffusion of scCO₂ into the solution droplets causes the organic solvent to expand and its dissolving power to decrease, leading to a very high level of supersaturation of the precursors. google.com This induces the rapid precipitation of the precursor salts as uniformly dispersed nanoparticles. google.com These nano-precursor particles are then calcined at elevated temperatures to yield the final cerium zirconium oxide nanoparticles. google.comcetjournal.it A key advantage of the SAS method is that it is a purely physical process, which bypasses the extensive washing and drying steps required in conventional methods like co-precipitation. google.com Furthermore, the scCO₂ and the organic solvent can be recovered and reused, making it an environmentally friendly approach. google.com Studies have shown that catalysts prepared using SAS-derived ceria nanoparticles exhibit higher specific surface areas and superior catalytic activity compared to those made via conventional techniques. aidic.it

Operational parameters such as pressure, temperature, and precursor concentration can be precisely tuned to control the final particle size and morphology. aidic.itcetjournal.it For instance, cerium acetylacetonate (B107027) has been successfully precipitated from methanol (B129727) using scCO₂ at pressures around 20 MPa and temperatures of 313 K to produce nanoparticles in the 40-65 nm range after calcination. aidic.it

Thermal Decomposition and Spray Pyrolysis Methods

Thermal decomposition and spray pyrolysis are two other significant methods for synthesizing cerium zirconium oxides. ui.ac.id

Thermal Decomposition is a process where precursor materials, such as metal oxalates or glycolate (B3277807) complexes, are heated to a specific temperature at which they break down to form the desired oxide material. core.ac.ukumich.edu For example, cerium oxalate and zirconium oxalate precursors can be decomposed by heating at 500°C to obtain CeO₂ and ZrO₂ nanoparticles, respectively. core.ac.uk This method can be integrated with other synthesis techniques, like the reverse micellar method, to first produce nanostructured precursors which are then thermally decomposed. core.ac.uk

Spray Pyrolysis involves atomizing a precursor solution into fine droplets, which are then passed through a high-temperature zone. researchgate.net The solvent evaporates, and the precursor salts decompose and react to form the final oxide particles. The as-deposited materials are often amorphous and require subsequent heat treatment (annealing) to achieve crystallization. core.ac.uk This technique is versatile and can be used to create thin films, powders, and coatings. ui.ac.id Flame spray pyrolysis (FSP) is a variation where the precursor is fed into a flame, allowing for large-scale production of nanoparticles. google.com The properties of the final material, such as crystal phase and particle morphology, are influenced by factors like the precursor composition, solvent, and flame temperature. researchgate.net

High-Temperature Solid-State Reaction Synthesis of Cerium Doped Zirconium Oxide

The high-temperature solid-state reaction is a conventional and widely used method for producing bulk ceramic materials like cerium-doped zirconium oxide. espublisher.com This technique involves mechanically mixing high-purity oxide powders, such as ZrO₂ and CeO₂, in precise proportions. espublisher.cominformaticsjournals.co.in The homogenized mixture is then subjected to a high-temperature heat treatment, known as sintering, for extended periods. espublisher.commdpi.com For example, Zr₁-xCeₓO₂ ceramics have been produced by sintering at temperatures as high as 1500°C. espublisher.comespublisher.com

During sintering, atomic diffusion occurs, leading to the formation of a solid solution and densification of the material. mdpi.com This method allows for the incorporation of cerium ions into the zirconia lattice, which can stabilize different crystalline phases. espublisher.com Pure zirconia is monoclinic at room temperature, but doping with elements like cerium can stabilize the tetragonal or cubic phases at lower temperatures. espublisher.comespublisher.com Research has shown that increasing the concentration of CeO₂ doping can lead to an increase in the average crystallite size and a decrease in the material's optical band gap. espublisher.comespublisher.com The sintering temperature is a critical parameter; higher temperatures promote grain growth, increase crystallite size, and can induce phase transitions from monoclinic to a mixed monoclinic and tetragonal structure. informaticsjournals.co.inscientific.net

Control over Morphology and Nanostructure in Cerium Zirconium Oxide Synthesis

The functionality of cerium zirconium oxide, particularly in catalytic applications, is highly dependent on its morphology and nanostructure. Significant research has been dedicated to controlling these features through various synthesis strategies.

Template-Assisted Synthesis of Mesoporous Cerium Zirconium Oxide Materials

Template-assisted synthesis is a highly effective method for creating cerium zirconium oxide materials with well-defined porous architectures, such as mesoporous structures. mdpi.com This approach utilizes "templates," typically organic surfactant molecules or block copolymers, which self-assemble into specific structures (micelles) in a solution. mdpi.comsci-hub.se The inorganic precursors then organize around these templates. Subsequent removal of the template, usually by calcination, leaves behind a porous inorganic structure that is a negative replica of the template assembly. mdpi.com

A common technique is the hydrothermal method using surfactants like cetyl trimethyl ammonium bromide (CTAB) as a soft template. hep.com.cnresearchgate.net By carefully controlling parameters like the template-to-metal molar ratio, pH, and temperature, materials with high specific surface areas and uniform pore sizes can be achieved. For instance, using CTAB as a template at a pH of 9 and a hydrothermal temperature of 120°C resulted in mesoporous cerium-zirconium mixed oxides with a specific surface area of 207.9 m²/g and a pore diameter of 3.70 nm. hep.com.cn Other templates, such as sodium dodecyl sulfate (B86663) (SDS) and various Pluronic block copolymers, have also been employed to produce ceria-zirconia materials with regular pore structures and surface areas around 100-110 m²/g. mdpi.com

Tailoring Nanoparticle, Nanorod, and Nanofiber Architectures of Cerium Zirconium Oxides

The ability to tailor the architecture of cerium zirconium oxides into specific shapes like nanoparticles, nanorods, and nanofibers is crucial for optimizing their properties for various applications.

Nanoparticles: Various morphologies of nanoparticles can be synthesized. Solvothermal and hydrothermal methods are particularly effective. rsc.orgscej.org In solvothermal synthesis, the choice of solvent (e.g., water, ethanol, ethylene glycol) can influence the final shape, producing solid plates or spherical and porous particles. ui.ac.idresearchgate.net Hydrothermal synthesis allows for the formation of nanostructures like nanocubes and nano-octahedra by adjusting parameters such as temperature and precursor concentration. mdpi.com

Nanorods: Hydrothermal methods have been successfully used to create nanorod morphologies. For the first time, Ce₀.₈Zr₀.₂O₂ mixed oxide nanorods were synthesized using a one-step hydrothermal process. rsc.org The mechanism for nanorod formation often involves the controlled growth of initial nuclei. The type of precursor is critical; for instance, using cerium(III) chloride (CeCl₃) as the cerium source has been shown to favor the formation of pure nanorods. acs.org The presence of certain anions, like chloride, can stabilize the rod shape by adsorbing onto the surfaces of the initial nuclei. acs.org

Nanofibers: Electrospinning is a primary technique for producing cerium zirconium oxide nanofibers. samaterials.comsamaterials.com In this process, a precursor solution containing cerium and zirconium salts is ejected through a nozzle under a high electric field, forming continuous fibers. These fibers are then calcined to remove the polymer carrier and crystallize the oxide material. samaterials.comsamaterials.com The properties of the resulting nanofibers can be adjusted by modifying the electrospinning parameters or the precursor solution. samaterials.com Hydrothermal methods can also yield nanofibers, sometimes through a mechanism where nanoparticles first self-assemble into nanorods, which then evolve into nanofibers. sciengine.com

Influence of Synthesis Parameters on Cerium Zirconium Oxide Particle Formation

The final characteristics of cerium zirconium oxide particles are highly sensitive to the conditions under which they are synthesized. nih.gov By precisely manipulating various synthesis parameters, researchers can control properties like particle size, crystal structure, porosity, and surface area.

Interactive Table: Effect of Synthesis Parameters

ParameterEffect on Cerium Zirconium Oxide PropertiesExample MethodReference
pH Influences particle agglomeration, porosity, surface chemistry, and isoelectric point. Optimal pH can maximize surface area and prevent dense agglomerate formation.Co-precipitation, Hydrothermal hep.com.cnnih.govaip.org
Temperature Affects crystallinity, grain size, and crystal phase. Higher sintering temperatures in solid-state reactions lead to larger grains. Optimal hydrothermal temperatures yield high surface area.Solid-State Reaction, Hydrothermal informaticsjournals.co.inmdpi.comysxbcn.comrsc.org
Precursors The choice of cerium and zirconium salts (e.g., nitrates, chlorides, acetylacetonates) and their concentration can dictate the final morphology (e.g., nanorods vs. nanocubes).Hydrothermal, SAS google.comacs.org
Solvent In solvothermal synthesis, the solvent type (e.g., water, ethanol) directly impacts the morphology of the resulting particles, yielding shapes from plates to spheres.Solvothermal ui.ac.idresearchgate.net
Reaction Time In methods like hydrothermal synthesis, time influences particle growth, aspect ratio, and the evolution from one morphology to another (e.g., nanorods to nanofibers).Hydrothermal espublisher.com
Templates/Additives The type and concentration of surfactants (e.g., CTAB) or other additives determine the porosity, pore size, and specific surface area in template-assisted methods.Template-Assisted Hydrothermal mdpi.comhep.com.cn

For example, in controlled co-precipitation, adjusting the pH from 5-6, which forms dense agglomerates, to 8-9 can significantly increase the porosity and specific surface area of the resulting solid solutions. aip.org Similarly, in template-assisted hydrothermal synthesis, a pH of 9 and a temperature of 120°C were identified as optimal for producing materials with high surface area. hep.com.cn The choice of the cerium precursor salt can be the deciding factor in obtaining nanorods over other shapes, and the sintering temperature directly controls grain growth and phase stability in solid-state reactions. scientific.netacs.org

Crystallographic and Microstructural Investigations of Cerium Zirconium Tetraoxide

Phase Stability and Polymorphism in Cerium Zirconium Oxide Solid Solutions

Cerium zirconium tetraoxide, a solid solution of cerium (IV) oxide (ceria) and zirconium oxide (zirconia), exhibits a complex crystallographic landscape dependent on the Ce/Zr ratio and temperature. wikipedia.org The incorporation of zirconium into the ceria lattice enhances thermal stability and the material's capacity to accommodate oxygen vacancies, which is crucial for applications such as in three-way catalytic converters. wikipedia.orglidsen.com However, these solid solutions are often thermodynamically metastable, with a tendency to separate into cerium-rich and zirconium-rich oxide phases. wikipedia.orgresearchgate.net

At low zirconium concentrations, this compound adopts the cubic fluorite structure (space group Fm-3m), which is characteristic of pure ceria. wikipedia.orgmaterialsproject.org In this structure, each cerium cation is coordinated to eight equivalent oxygen anions. iiti.ac.in Pure ceria maintains this cubic fluorite crystal structure from room temperature up to its melting point. iiti.ac.inresearchgate.net The introduction of zirconium into the ceria lattice can lead to the formation of a Ce₁₋ₓZrₓO₂ solid solution, which can improve catalytic properties. researchgate.net

Pure zirconium dioxide undergoes phase transformations from a monoclinic structure to a tetragonal structure at approximately 1173°C and then to a cubic structure at about 2370°C. researchgate.netharvard.edu In cerium zirconium mixed oxides, as the concentration of zirconium increases, the crystal structure transitions from the cubic fluorite phase to tetragonal and eventually monoclinic phases. wikipedia.org Specifically, at intermediate zirconium concentrations, two different tetragonal phases can form, while a monoclinic phase is observed at very high zirconium concentrations. wikipedia.org The transition from the tetragonal to the monoclinic phase is martensitic in nature and is accompanied by a significant volume increase and shear strain, which can induce large internal stresses. harvard.edu

The stability of these phases is also influenced by processing methods and the presence of stabilizing oxides. researchgate.net For instance, the use of different solvents during synthesis can favor the formation of either pure monoclinic or tetragonal zirconia nanoparticles. nih.gov

In some cerium-zirconium-lanthanide oxide systems, ordered phases with a pyrochlore-type structure can form. lidsen.com The formation of these ordered structures is a characteristic feature of systems containing cerium subgroup elements. lidsen.com A specific oxygen-rich ceria-zirconia pyrochlore (B1171951) phase has been synthesized through the thermal decomposition of cerium-zirconyl oxalate (B1200264). deepdyve.com The disordered defect fluorite structure is essentially the fluorite structure with vacancies in the oxygen sites, where both A and B cations are distributed in the 4a positions and both oxygen and vacancies occupy the 8c positions. nih.gov

The introduction of dopants can significantly influence the phase symmetry and stability of this compound. Doping with trivalent lanthanide ions (Ln³⁺) into Zr₁₋ₓCeₓO₂ solid solutions increases the formation of defects, which in turn can enhance the catalytic activity of materials with a fluorite-type structure. lidsen.com For example, doping yttria-stabilized zirconia (Y-TZP) with cerium can increase its chemical stability. utwente.nl Similarly, doping with elements like calcium or magnesium can induce a structural distortion of the monoclinic crystal structure towards a tetragonal structure in zirconia. nih.gov The stabilization of the crystal structure in doped zirconia can often be attributed to these dopant effects. nih.gov

Lattice Dynamics and Structural Distortion in this compound

The ratio of cerium to zirconium has a direct and predictable effect on the lattice parameters of the resulting solid solution. As the concentration of cerium increases, the lattice parameters also increase. researchgate.net This elongation is a direct consequence of the larger ionic radius of the Ce⁴⁺ ion compared to the Zr⁴⁺ ion. researchgate.net This substitution of zirconium with the oversized cerium compresses the CeO₈ polyhedra and increases the distortion of the zirconium-cation network. iaea.org The incorporation of the smaller Zr⁴⁺ ion into the ceria lattice can lead to the formation of oxygen vacancies to accommodate the structural relaxation. nih.gov

Table 1: Effect of Cerium Doping on Zirconia Lattice Parameters

Sample Ce Content (mol%) a (Å) b (Å) c (Å) Cell Volume (ų)
Pure ZrO₂ 0 10.158 10.158 10.158 1048.2
CeZr-1 2.08 10.162 10.162 10.162 1049.4
CeZr-2 4.16 10.168 10.168 10.168 1051.2

Note: The data in this table is illustrative, based on the trend described in the source that as the content of Ce increases, the elongation in the lattice parameters increases. The values are derived from the general findings of the cited research. researchgate.net

Crystal Structure Strains Induced by Zirconium Doping in Cerium Oxide

The introduction of zirconium (Zr) into the cerium oxide (CeO₂) lattice induces significant strains on the crystal structure. This phenomenon is primarily attributed to the difference in ionic radii between the zirconium ion (Zr⁴⁺, 0.084 nm) and the cerium ion (Ce⁴⁺, 0.097 nm) mdpi.com. When Zr⁴⁺ ions substitute Ce⁴⁺ ions in the cubic fluorite structure of ceria, the smaller size of the zirconium ion causes a contraction of the lattice.

This lattice contraction is experimentally observable through X-ray diffraction (XRD) analysis. As the concentration of zirconium dopant increases, the diffraction peaks of the ceria structure shift to higher Bragg angles, indicating a decrease in the unit cell parameters mdpi.commdpi.com. The substitution leads to structural distortions within the cubic fluorite lattice, which can enhance properties like the number of oxygen vacancies researchgate.net.

The variation in lattice parameters is a direct measure of the induced strain. Studies have shown a clear trend where the unit cell constant of the ceria cubic crystal structure changes systematically with the amount of zirconium doping mdpi.com. This alteration in the lattice suggests a successful incorporation of zirconium into the ceria crystal structure, forming a solid solution rather than separate oxide phases mdpi.commdpi.com.

Table 1: Effect of Zirconium Content on Lattice Parameters of this compound


Sample CompositionFluorite Unit Cell Parameter (a) in ÅReference
CeO₂5.411[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]
Ce₀.₇₅Zr₀.₂₅O₂5.362[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]
Ce₀.₆₇Zr₀.₃₃O₂5.341[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]
Ce₀.₅₀Zr₀.₅₀O₂5.310[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]
Ce₀.₃₃Zr₀.₆₇O₂5.239[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]

Local Relaxation and Atomic Positions within the Cerium Zirconium Oxide Lattice

Within the cerium zirconium oxide lattice, the substitution of Ce⁴⁺ with smaller Zr⁴⁺ ions causes local relaxations and rearrangements of atomic positions to minimize strain energy. Density Functional Theory (DFT) calculations have provided significant insights into the preferential locations of these dopants. Studies indicate that for nanoparticles, subsurface cationic sites are the most energetically favorable positions for Zr⁴⁺ ions. rsc.org

Microstructural Evolution of this compound Materials

Crystallite Size and Agglomeration Phenomena in Nanocrystalline Cerium Zirconium Oxides

The microstructure of this compound is highly dependent on its synthesis method and composition, particularly concerning crystallite size and agglomeration. Nanocrystalline forms of these mixed oxides typically feature crystallite sizes in the range of 4 to 16 nanometers. mdpi.commdpi.com The incorporation of zirconium into the ceria lattice generally leads to a reduction in the primary crystallite size compared to pure ceria. mdpi.com

For instance, pure CeO₂ prepared by certain methods may exhibit a crystallite size of around 16 nm, whereas mixed-oxide samples with varying Ce/Zr ratios show smaller crystallite sizes. mdpi.com This is often attributed to the strain induced by the dopant, which can inhibit crystal growth during synthesis.

These primary nanocrystals, however, have a strong tendency to form larger aggregates, which can range from 100 to 1000 nm in size. mdpi.com This agglomeration is a common phenomenon in nanopowders and significantly influences the material's bulk properties, such as surface area and porosity. While the primary crystallites are extremely small, the formation of these larger secondary structures is a critical factor in the material's processing and performance. Various synthesis techniques, such as using surfactants, can produce nanoparticles of 4-6 nm with high porosity, which helps in controlling the degree of agglomeration. mdpi.com

Table 2: Crystallite Size Variation with Composition in Nanocrystalline Cerium Zirconium Oxides


Sample CompositionAverage Crystallite Size (nm)Reference
CeO₂16<[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]/td>
Ce₀.₇₅Zr₀.₂₅O₂10<[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]/td>
Ce₀.₆₇Zr₀.₃₃O₂8<[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]/td>
Ce₀.₅₀Zr₀.₅₀O₂7<[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]/td>
Ce₀.₃₃Zr₀.₆₇O₂5<[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJrX6WiQyAHPGIquBZncfepx6A4CHddV4XbYETduhZIkRRcccXqYbsVCbz1_lbJorJktTE9S3rCHHdEf9DoOaXpSv08dZvDNAepBebyud2pgFhU18YekJLO4RUbNgy9RHy0SY%3D)]/td>
Ce₀.₇₀Zr₀.₃₀O₂11.7<[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRiUuOHdX53uEtH1USR5ypcr6QGyt9Y6rkLlq-QkyQxKnnoW7XOEAXtCKTifuOqlg2nuX9eJM1Hun8I7LLtnRlTF4OareDHUBAE9oQCDTxS7eemg_Qr55AMQXFxD1dClqe)]/td>

Electronic Structure and Spectroscopic Characterization of Cerium Zirconium Tetraoxide

Electronic Band Structure Analysis of Cerium Doped Zirconia

The introduction of cerium into the zirconia (ZrO₂) lattice significantly alters its electronic band structure and, consequently, its optical and photocatalytic properties. This section delves into the specific modifications of the electronic band structure of cerium zirconium tetraoxide as a function of cerium doping.

Valence Band Maximum and Conduction Band Minimum Proximity

The reduction in the band gap of cerium-doped zirconia is a direct consequence of the valence band maximum (VBM) and the conduction band minimum (CBM) moving closer to each other. In a 4.16% cerium-doped ZrO₂ system, the VBM and CBM are brought closer by about 1.1 eV compared to undoped zirconia. mdpi.comnih.govnih.gov This narrowing of the energy gap between the valence and conduction bands is a key factor in the modified electronic properties of the material. First-principle calculations have confirmed that cerium inclusion in the zirconia network modifies the band structure without creating isolated states within the forbidden region. mdpi.comnih.gov

Photo-response and Optical Spectra Modifications by Cerium Insertion

The modulation of the electronic band structure through cerium doping has a direct impact on the photo-response and optical spectra of zirconia. Pure zirconia, with its wide band gap, primarily absorbs high-energy photons. mdpi.comnih.gov Its optical spectrum shows strong absorption peaks at approximately 38.6 nm and 54.9 nm, and a broad absorption band between 101 nm and 224.1 nm, which are attributed to electron transitions from O 2p to Zr 3d states. mdpi.comnih.gov

The introduction of cerium modifies this behavior. At low doping concentrations, such as 2.08%, the intrinsic peaks of zirconia are preserved, but their intensities are reduced. mdpi.comnih.govresearchgate.net However, at higher doping levels (4.16%, 6.25%, 8.33%, and 12.5%), the characteristic absorption peaks of zirconia completely disappear, and a new absorption hump is formed. mdpi.comnih.govresearchgate.net This indicates a significant alteration of the electronic transitions in the material. The dispersion of even small amounts of Ce⁴⁺ ions in the ZrO₂ bulk can create a photoactive material that is sensitive to visible light (λ > 420 nm). acs.org This is due to the presence of empty 4f cerium states within the band gap, which act as intermediate levels for a double excitation mechanism. acs.orgresearchgate.net

Cerium Oxidation State Dynamics (Ce⁴⁺/Ce³⁺ Redox Couple)

The functionality of this compound in many of its applications is intrinsically linked to the ability of cerium to cycle between its +4 and +3 oxidation states. This redox couple plays a crucial role in phenomena such as oxygen storage and release.

Spectroscopic Probing of Cerium Oxidation States in Cerium Zirconium Oxides

Various spectroscopic techniques are employed to investigate the oxidation states of cerium in cerium-zirconium oxides. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for this purpose, as it can distinguish between Ce⁴⁺ and Ce³⁺ ions. unito.it Studies using XPS on cerium-doped zirconium titanate have shown that a significant fraction of cerium ions exists in the reduced Ce³⁺ form. unito.it Similarly, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to monitor the formation and reactivity of photogenerated charge carriers, providing insights into the redox dynamics. acs.orgamazonaws.com Raman spectroscopy has also been utilized to study the redox state of cerium, confirming that in some structures, cerium remains tetravalent, with structural distortions arising from oxygen displacement rather than the formation of Ce³⁺. acs.org

Correlation between Surface Ce³⁺ Concentration and Oxygen Vacancy Formation

A strong correlation exists between the concentration of Ce³⁺ ions at the surface and the formation of oxygen vacancies. The incorporation of zirconium ions into the ceria lattice promotes the formation of oxygen vacancies. mdpi.com This is due to the structural relaxation that occurs to accommodate the smaller Zr⁴⁺ ions, which facilitates the reduction of Ce⁴⁺ to the larger Ce³⁺ ion. mdpi.com

The presence of Ce³⁺ is indicative of a defect structure, CeO₂₋ₓ, where 'x' represents the oxygen vacancies. elsevierpure.com The reduction of two Ce⁴⁺ ions to two Ce³⁺ ions is associated with the creation of one oxygen vacancy. researchgate.net Therefore, a higher surface concentration of Ce³⁺ in cerium-zirconium composite materials compared to pure ceria suggests a greater degree of Zr incorporation and a higher number of oxygen vacancies. mdpi.com This increased concentration of Ce³⁺ and oxygen vacancies enhances the material's reactivity and catalytic activity. researchgate.net

Charge Transport Properties in Cerium Zirconium Oxide Systems

The charge transport properties of cerium zirconium oxide systems are intrinsically linked to their defect chemistry, which is dominated by the formation of oxygen vacancies and the reduction of cerium ions. researchgate.net These defects play a crucial role in both ionic and electronic conduction mechanisms.

Ionic Conduction and Defect Concentration in Zirconia-Rich Phases

In zirconia-rich phases of cerium zirconium oxides, ionic conductivity is primarily governed by the movement of oxygen ions through the crystal lattice. ipme.ru This movement is facilitated by the presence of oxygen vacancies. The introduction of cerium ions into the zirconia lattice can influence the concentration of these vacancies. researchgate.net Doping zirconia with lower-valent cations is a common strategy to increase oxygen vacancy concentration and, consequently, enhance ionic conductivity. ipme.ruresearchgate.net

The relationship between defect concentration and temperature is also a critical factor. At a fixed acceptor dopant concentration, the concentration of various defects, including oxygen vacancies, changes with temperature and oxygen partial pressure, which in turn affects the ionic conductivity. researchgate.net

Influence of Cerium Content on the Ionic Conductivity of Zirconia-Rich Phases
CompositionCrystal PhaseAC Conductivity (S/m)
Zr0.95Ce0.05O2Monoclinic4.23 x 10⁻⁵
Zr0.85Ce0.15O2Mixed Monoclinic and TetragonalLower than Zr0.95Ce0.05O2
Zr0.75Ce0.25O2Mixed Monoclinic and TetragonalLower than Zr0.95Ce0.05O2

Electronic Conductivity Enhancement in Cerium Zirconium Mixed Oxides

The electronic conductivity in cerium zirconium mixed oxides is primarily attributed to the hopping of small polarons, which are localized electrons on the cerium ions. researchgate.net The presence of both Ce4+ and Ce3+ ions facilitates this electron transport mechanism. The introduction of zirconium into the ceria lattice can significantly enhance electronic conductivity. researchgate.net

This enhancement is linked to several factors. Zirconium substitution for cerium can lead to lattice distortions, which can improve the mobility of oxygen and enhance the redox properties of the material. mdpi.com Furthermore, the addition of zirconium has been shown to favor a strongly electronic conductivity at temperatures lower than those observed for pure ceria. researchgate.net

The electronic conductivity of these mixed oxides is also dependent on the oxygen partial pressure. osti.gov At lower oxygen partial pressures, the concentration of Ce3+ ions increases, leading to a higher electronic conductivity. This behavior is a key characteristic of n-type conductivity. ipme.ru Studies have shown that the electronic conductivity of ceria-zirconia systems can become dominant at high temperatures and low oxygen partial pressures. researchgate.net

The band gap of the material also influences its electronic properties. The introduction of cerium into the zirconia lattice modifies the band structure, generally leading to a reduction in the band gap energy. espublisher.comnih.gov For instance, the intrinsic band gap of ZrO2, which is 5.70 eV, is reduced to 4.67 eV with a 2.08% Ce doping. nih.gov This narrowing of the band gap can facilitate electronic transitions and contribute to enhanced electronic conductivity.

Effect of Cerium Doping on the Band Gap of Zirconia
Cerium Doping Concentration (%)Band Gap (eV)
05.70
2.084.67
6.254.38

Defect Chemistry and Oxygen Vacancy Engineering in Cerium Zirconium Tetraoxide

Genesis and Nature of Oxygen Vacancies in Cerium Zirconium Oxides

The functionality of cerium zirconium tetraoxide (CexZr1-xO₂) in various catalytic applications is intrinsically linked to its defect chemistry, particularly the formation and behavior of oxygen vacancies. These point defects are crucial for the material's oxygen storage capacity (OSC) and ionic conductivity.

Oxygen vacancies (Ov) are formed in the ceria-zirconia lattice through the removal of an oxygen atom, which leads to the reduction of two neighboring Ce4+ ions to Ce3+ to maintain charge neutrality. This process creates localized electron states, known as polarons, and induces lattice distortions. The formation of these vacancies is an endothermic process, with the energy required being a critical parameter in determining the material's reducibility.

The primary mechanism for oxygen vacancy formation is the release of lattice oxygen under reducing conditions, a process that is fundamental to the Mars-van Krevelen mechanism in catalysis. In this mechanism, the catalyst provides lattice oxygen to a reactant, creating an oxygen vacancy, which is subsequently refilled by gas-phase oxygen. The ease of this process is a key determinant of the catalytic activity of ceria-zirconia mixed oxides.

Theoretical studies, often employing density functional theory (DFT), have shown that the energy required to form an oxygen vacancy is lower on the surface of ceria-based materials compared to the bulk. This is attributed to the lower coordination of surface atoms and the greater ease of structural relaxation. For instance, DFT calculations have shown oxygen vacancy formation energies to be significantly lower on the (111), (110), and (100) surfaces of ceria compared to the bulk.

The incorporation of zirconium into the ceria lattice has a profound effect on the concentration of oxygen vacancies. Zirconium doping enhances the oxygen storage capacity of ceria by promoting the formation of these vacancies and stabilizing the structure upon oxygen release. This enhancement is attributed to several factors:

Lattice Distortion: The smaller ionic radius of Zr4+ (0.86 Å) compared to Ce4+ (0.97 Å) causes a distortion in the crystal lattice upon substitution. mdpi.comsemanticscholar.org This strain facilitates the removal of oxygen atoms, thereby lowering the energy required for vacancy formation. mdpi.com

Enhanced Reducibility: The presence of zirconium makes the reduction of Ce4+ to Ce3+ more favorable. This increased reducibility directly translates to a higher concentration of oxygen vacancies under reducing conditions.

Increased Oxygen Mobility: The introduction of zirconium creates structural defects that enhance the mobility of lattice oxygen, which is crucial for the dynamic process of vacancy formation and refilling. ijrbat.in

Experimental and computational studies have consistently shown that the concentration of oxygen vacancies increases with zirconium doping up to an optimal level. For example, one study found that a 3% Zr doping level in CeO₂ resulted in the highest oxygen vacancy content of 60.69%, significantly higher than in undoped ceria. mdpi.com Another study demonstrated that incorporating 20% zirconium ions led to an almost tenfold increase in the oxygen vacancy content compared to pure ceria nanocrystals. researchgate.netscispace.com This effect is not limited to the surface; zirconium incorporation promotes the formation of vacancies throughout the entire nanoparticle. researchgate.netscispace.com

The relationship between Zr doping and oxygen vacancy concentration is not linear. While low levels of doping significantly increase vacancy concentration, excessive doping can hinder their diffusion to the surface, leading to a decrease in the surface vacancy concentration. mdpi.com

Effect of Zirconium Doping on Oxygen Vacancy Concentration in Cerium Oxide
Zr Doping Level (%)Oxygen Vacancy Content (%)Reference
0Significantly lower than doped samples mdpi.com
360.69 mdpi.com
20Almost tenfold increase compared to undoped researchgate.netscispace.com

Defect Interactions and Their Energetics

In this compound, the point defects, namely oxygen vacancies, zirconium ions, and polarons (Ce3+), are not isolated entities. They interact with each other, and these interactions have significant consequences for the material's thermodynamic properties, particularly its reducibility.

There is a strong attractive interaction between oxygen vacancies and zirconium ions in the ceria-zirconia lattice. acs.org This means that oxygen vacancies preferentially locate themselves next to zirconium ions. acs.org The origin of this strong association lies in the significant local relaxation that occurs around the smaller Zr4+ ion when an adjacent oxygen atom is removed. acs.org This favorable relaxation stabilizes the oxygen vacancy, making its formation energetically less costly.

Computational studies have quantified this interaction, showing a strong association energy for Zr-Ov pairs. acs.org This attractive interaction is a key reason why zirconia doping enhances the reducibility of ceria.

The interactions between defects have a direct impact on the free energy of reduction of this compound. The attractive interactions between oxygen vacancies and both zirconium ions and polarons (Ce3+) lead to a negative contribution to the free energy of reduction. rwth-aachen.dersc.org This means that the reduction of the material is facilitated by these defect interactions.

At high concentrations, the defects in ceria-zirconia form a "concentrated solution" where their interactions cannot be neglected. This leads to a deviation from ideal solution behavior. rwth-aachen.dersc.org In an ideal solution, the enthalpy of reduction would be independent of the defect concentration (non-stoichiometry). However, in non-stoichiometric ceria, the enthalpy of reduction is dependent on the level of non-stoichiometry, a clear sign of non-ideal behavior. rsc.org

The non-ideality observed in experimental measurements can be directly traced back to the interactions between defects. rwth-aachen.dersc.org Metropolis Monte Carlo simulations based on first-principles calculations have successfully predicted the relationship between oxygen partial pressure and non-stoichiometry for these highly interacting, non-ideal systems. rwth-aachen.dersc.org These models confirm that the attractive interactions between oxygen vacancies and cation defects are responsible for the observed facilitation of reduction.

Summary of Defect Interactions and Their Consequences in this compound
Interacting DefectsNature of InteractionImpact on EnergeticsConsequence for Material PropertiesReference
Oxygen Vacancy - Zirconium IonStrongly AttractiveLowers the energy of oxygen vacancy formationEnhances reducibility and oxygen storage capacity acs.org
Oxygen Vacancy - Polaron (Ce3+)AttractiveContributes to a more negative free energy of reductionFacilitates the reduction process rwth-aachen.de
Overall Defect SolutionNon-IdealEnthalpy of reduction is dependent on non-stoichiometryDeviates from simple thermodynamic models, requiring consideration of defect interactions rwth-aachen.dersc.orgrsc.org

Oxygen Ion Mobility and Diffusion in Cerium Zirconium Oxide Lattice

The mobility of oxygen ions within the this compound (CeO₂-ZrO₂) lattice is a critical factor influencing its performance in various applications, particularly in catalysis and solid oxide fuel cells. This mobility is intrinsically linked to the presence and concentration of oxygen vacancies within the crystal structure. The diffusion of oxygen anions, or O²⁻ ions, is not a passive process but rather a dynamic one facilitated by these point defects. The unique fluorite-like structure of ceria-based materials provides a framework that allows for rapid diffusion, with the rate being a function of the number of oxygen vacancies researchgate.net.

Role of Oxygen Vacancies in Facilitating Anion Diffusion

Oxygen vacancies are point defects in the crystal lattice where an oxygen ion is missing. The creation of these vacancies is fundamental to the process of anion diffusion. When an oxygen atom is removed from the lattice, two adjacent Ce⁴⁺ ions are reduced to Ce³⁺ to maintain charge neutrality, creating localized electronic states and lattice distortions acs.org. These vacancies create empty sites into which adjacent oxygen ions can move, effectively creating a pathway for oxygen transport through the solid material. This process enables a dynamic exchange of oxygen between the bulk of the material and its environment acs.org.

Enhanced Oxygen Mobility by Zirconium Doping

The introduction of zirconium (Zr) as a dopant into the cerium oxide (ceria) lattice to form this compound is a key strategy for engineering the material's defect chemistry and enhancing oxygen mobility. Doping with zirconium significantly improves the reducibility and thermal stability of the material aip.org.

One of the primary effects of zirconium doping is the lowering of the energy required to form an oxygen vacancy rsc.org. Because the ionic radius of Zr⁴⁺ (0.86 Å) is smaller than that of Ce⁴⁺ (0.97 Å), its substitution into the ceria lattice causes structural distortions mdpi.com. This strain on the lattice makes the removal of oxygen atoms energetically less demanding, thereby increasing the concentration of oxygen vacancies at a given temperature and oxygen partial pressure. Research has shown that even small additions of zirconium can decrease the bulk reduction energy to values comparable to those for surface reduction in pure ceria aip.org.

Detailed research findings have quantified the relationship between the amount of zirconium doping and the resulting concentration of oxygen vacancies. This dependence is crucial for tuning the material's properties for specific applications.

Effect of Zirconium Doping on Oxygen Vacancy Concentration in Nanoceria

Sample NameZr Doping Percentage (%)Approximate Oxygen Vacancy Content (%)
ZC00Significantly lower than doped samples
ZC3360.69

This table illustrates the significant increase in oxygen vacancy concentration with the introduction of a small percentage of zirconium dopant, as determined by the ratio of peak areas in XPS analysis mdpi.com. Excessive doping, however, can impede the diffusion of these vacancies to the surface, leading to a decrease in their surface concentration mdpi.com. The Ce₀.₆₃Zr₀.₃₇O₂ composition, in particular, has been identified as having exceptionally high reactivity in oxygen exchange, implying superior oxygen mobility osti.gov.

Redox Behavior and Oxygen Storage Capacity of Cerium Zirconium Tetraoxide Systems

Fundamental Principles of Oxygen Storage and Release in Cerium Zirconium Oxides

The capacity of cerium-zirconium tetraoxide to store and release oxygen is intrinsically linked to the redox behavior of the cerium cations within the oxide lattice. This functionality is crucial for its application in catalysis, particularly in three-way catalysts for automotive exhaust treatment, where it moderates fluctuations in the air-to-fuel ratio.

Reducibility of Cerium Zirconium Mixed Oxides

The incorporation of zirconium into the ceria lattice is a well-established strategy to improve its redox properties. mdpi.com Zirconium acts as a promoter, enhancing the reducibility and oxygen storage capacity of ceria. mdpi.com The formation of Ce₁₋ₓZrₓO₂ single-phase solid solutions is a key factor in this enhancement. mdpi.com The smaller ionic radius of the Zr⁴⁺ cation (0.84 Å) compared to the Ce⁴⁺ cation (0.97 Å) leads to a contraction of the ceria lattice parameter upon doping. mdpi.commdpi.com This lattice strain and the creation of defects are believed to facilitate the reduction of Ce⁴⁺ to Ce³⁺. mdpi.commdpi.com

Mechanism of Ce⁴⁺ ↔ Ce³⁺ Redox Couple Cycling

The fundamental mechanism behind the oxygen storage and release capability of cerium zirconium tetraoxide is the reversible oxidation-reduction cycle of the cerium ions, specifically the Ce⁴⁺ ↔ Ce³⁺ redox couple. researchgate.netmdpi.com In an oxidizing environment, cerium exists predominantly in the +4 oxidation state (Ce⁴⁺). When conditions become reducing (oxygen-deficient), a Ce⁴⁺ ion can be reduced to a Ce³⁺ ion by accepting an electron. researchgate.net This process is accompanied by the release of an oxygen atom from the lattice to maintain charge neutrality, creating an oxygen vacancy. nih.gov

The reaction can be represented as: 2CeO₂ → Ce₂O₃ + ½O₂ acs.org

This transition is reversible. In an oxygen-rich atmosphere, a Ce³⁺ ion can be oxidized back to Ce⁴⁺, incorporating an oxygen atom from the gas phase into the lattice and filling the oxygen vacancy. researchgate.net This ability to cycle between oxidation states allows the material to act as an oxygen buffer. researchgate.net The redox cycle has been demonstrated to be a key catalytic feature in various reactions. mdpi.com The stability and efficiency of this redox cycling are significantly enhanced by the presence of zirconium in the ceria lattice, which facilitates the electronic and structural rearrangements required for the transition. mdpi.comresearchgate.net

Relationship between Oxygen Vacancies and Oxygen Storage Functionality

Oxygen vacancies are point defects in the crystal lattice that are crucial for the oxygen storage functionality of this compound. nih.gov The formation of these vacancies is directly coupled to the reduction of Ce⁴⁺ to Ce³⁺. nih.gov To maintain charge balance within the crystal structure when a Ce⁴⁺ ion is reduced to Ce³⁺, a negatively charged oxygen ion (O²⁻) must be removed, creating a vacancy. mdpi.commonash.edu

The incorporation of zirconium into the ceria lattice promotes the formation of these oxygen vacancies. mdpi.comresearchgate.netresearchgate.net The mismatch in ionic size between Ce⁴⁺ and Zr⁴⁺ induces lattice distortion, which lowers the energy required to form vacancies. mdpi.commdpi.com Consequently, Ce-Zr mixed oxides can generate more oxygen vacancies compared to pure ceria. researchgate.netresearchgate.net Studies have shown that incorporating just 20% zirconium ions can lead to a nearly tenfold increase in the content of oxygen vacancies compared to pure ceria nanocrystals. researchgate.netscispace.com

These vacancies are the active sites for oxygen mobility and exchange. mdpi.com They enhance the mobility of lattice oxygen, which increases the availability of oxygen for catalytic oxidation reactions. mdpi.com The concentration of oxygen vacancies is considered a critical factor in catalytic performance. mdpi.com However, some research suggests that an excessive concentration of surface oxygen vacancies might not always be beneficial, as it could hinder the replenishment of active oxygen species, potentially leading to catalyst deactivation. researchgate.net

Quantification and Characterization of Oxygen Storage Capacity (OSC)

The quantification and characterization of the Oxygen Storage Capacity (OSC) are essential for evaluating the performance of this compound materials in their applications. Various methodologies are employed to measure OSC, and several factors are known to influence its magnitude.

Measurement Methodologies for Oxygen Storage Capacity in Cerium Zirconium Oxides

A primary technique for characterizing the reducibility and quantifying the OSC of cerium zirconium oxides is Temperature-Programmed Reduction (TPR). researchgate.netrsc.org In a typical H₂-TPR experiment, the material is heated at a constant rate in a flowing mixture of hydrogen and an inert gas (e.g., Argon). rsc.org The consumption of hydrogen is monitored as a function of temperature, often using a thermal conductivity detector or a mass spectrometer. rsc.org

The amount of hydrogen consumed during the reduction of Ce⁴⁺ to Ce³⁺ is directly proportional to the amount of oxygen released by the material. This allows for the calculation of the OSC. rsc.org The TPR profile provides valuable information, with lower temperature reduction peaks indicating higher reducibility and more easily accessible oxygen. mdpi.com Ceria-zirconia materials typically show reduction peaks corresponding to surface and bulk reduction of ceria. mdpi.com Other methods, such as oxygen pulse experiments and thermogravimetric analysis (TGA) under alternating redox conditions, are also used to measure OSC. researchgate.netacs.org

Factors Influencing Total and Accessible Oxygen Storage Capacity

Several factors significantly influence the total and accessible oxygen storage capacity of this compound systems.

Composition (Ce/Zr Ratio): The ratio of cerium to zirconium is a critical determinant of OSC. mdpi.commdpi.com The introduction of Zr⁴⁺ into the ceria lattice generally enhances OSC by promoting the reducibility of Ce⁴⁺ and increasing the number of oxygen vacancies. mdpi.commdpi.comresearchgate.net This enhancement is often attributed to the lattice strain caused by the smaller size of the zirconium ion. mdpi.commdpi.com However, there is an optimal composition, and simply increasing the zirconium content does not always lead to better OSC, as it can adversely affect other structural properties. mdpi.com

Thermal Stability and Aging: The thermal stability of the material is crucial, especially for high-temperature applications like automotive catalysis. The formation of ceria-zirconia solid solutions enhances thermal resistance compared to pure ceria. researchgate.netresearchgate.net Redox aging, which involves subjecting the material to repeated oxidation and reduction cycles at high temperatures, can induce phase transformations or structural modifications. researchgate.net While these changes can sometimes worsen textural properties like surface area, the low-temperature OSC of mixed oxides often remains remarkably stable. researchgate.net

Structural Properties: The formation of a homogeneous solid solution is key to the enhanced OSC. mdpi.com Phase separation into distinct ceria and zirconia domains can be detrimental to performance. mdpi.com The specific surface area and the nanostructure of the material also play a role, as they determine the availability of active sites for oxygen exchange. mdpi.com

Interactive Data Table: Effect of Zr Content on Lattice Parameters of Ce₁₋ₓZrₓO₂

The following table summarizes typical data on how the lattice parameter of the cerium zirconium oxide solid solution changes with increasing zirconium content, as observed in various studies. This contraction is a direct result of substituting the larger Ce⁴⁺ ion with the smaller Zr⁴⁺ ion. mdpi.commdpi.com

Zirconium Content (x)Lattice Parameter (Å)Reference
0.00~5.41 mdpi.com
0.10~5.39 mdpi.com
0.25~5.36 mdpi.com
0.50~5.31 mdpi.com

Enhancement of Redox Properties through Zirconium Incorporation

The incorporation of zirconium into the ceria lattice is a well-established strategy to enhance the redox properties of the resulting cerium-zirconium tetraoxide (CeO₂-ZrO₂) mixed oxides. This enhancement is crucial for their application in catalysis, particularly in three-way catalysts (TWCs) for automotive exhaust treatment, where the ability to store and release oxygen under fluctuating conditions is paramount. The introduction of the smaller Zr⁴⁺ cation (ionic radius = 0.84 Å) into the fluorite lattice of CeO₂ (Ce⁴⁺ ionic radius = 0.97 Å) induces lattice deformation, which in turn improves the oxygen storage capacity (OSC), redox properties, catalytic performance, and thermal stability of the material nih.govmdpi.com. The presence of zirconium promotes the transport of oxygen from the bulk to the surface of the cerium oxide, facilitating the oxidation-reduction cycle and leading to the formation of additional defects at the metal-support interface researchgate.net.

Optimal Ce/Zr Ratio for Maximized Oxygen Storage Capacity and Catalytic Performance

The ratio of cerium to zirconium in the solid solution is a critical parameter that dictates the material's texture, structure, and, consequently, its oxygen storage capacity (OSC) and catalytic performance. Research has shown that a systematic variation of the Ce/Zr ratio leads to significant changes in the material's properties.

Studies have demonstrated that increasing the zirconium content generally leads to an increase in the specific surface area nih.gov. The structure of the mixed oxide undergoes a transition from an ordered to a disordered and back to an ordered state with increasing zirconium content nih.gov.

Different studies have identified various optimal Ce/Zr ratios for specific applications. For instance, in one study, a Ce₀.₄Zr₀.₆O₂ sample was found to possess the maximum OSC nih.gov. Another investigation focusing on CO₂ methanation over Ni/Ce₁₋ₓZrₓO₂ catalysts reported that a catalyst with a Ce/Zr molar ratio of 9:1 (Ce₀.₉Zr₀.₁O₂) exhibited the best catalytic properties mdpi.com. Conversely, for CO oxidation, a Ce₀.₈Zr₀.₂O₂ solid solution was found to realize the maximum activity, which correlated linearly with its complete oxygen storage capacity rsc.org. Furthermore, in the context of soot oxidation, a Ce₀.₈Zr₀.₂O₂ composition was selected as one of the most active materials researchgate.net.

The incorporation of zirconium into the ceria lattice is known to increase the number of oxygen vacancies, which are crucial for catalytic activity rsc.org. The energy required for the formation of oxygen vacancies is lowest for Ce₀.₅Zr₀.₅O₂ surfaces, suggesting a higher concentration of these defects at this composition mdpi.com. The catalytic activity for propane (B168953) and naphthalene (B1677914) total oxidation was found to be highest for a Ce₀.₉₅Zr₀.₀₅Oₓ catalyst, which was attributed to an increased number of oxygen defects and a higher surface area mdpi.com.

The following table summarizes the findings from various studies on the optimal Ce/Zr ratio for different catalytic applications.

Ce/Zr Molar RatioApplicationKey Findings
4:6General OSCPossesses the maximum Oxygen Storage Capacity nih.gov.
9:1CO₂ MethanationExhibited the best catalytic properties among the tested ratios mdpi.com.
8:2CO and HCl OxidationShowed maximum activity, linearly correlated with OSCc rsc.org.
8:2Soot OxidationSelected as one of the most active compositions researchgate.net.
5:5Oxygen Vacancy FormationCharacterized by the lowest energies of oxygen vacancy formation mdpi.com.
9.5:0.5Propane and Naphthalene OxidationDemonstrated the highest total oxidation activity mdpi.com.

Thermal Stability Enhancement and Oxygen Storage Capacity Retention at High Temperatures

A significant advantage of incorporating zirconium into the ceria lattice is the remarkable improvement in the thermal stability of the resulting mixed oxide. Pure ceria is susceptible to sintering at high temperatures, which leads to a loss of surface area and, consequently, a decrease in catalytic activity and oxygen storage capacity researchgate.net. The addition of zirconium mitigates this deactivation by restricting the growth of crystallites at elevated temperatures researchgate.net. This structural stabilization is crucial for applications such as automotive catalysis, where the material is exposed to high temperatures for extended periods.

Hydrothermal treatment of freshly precipitated cerium-zirconium hydroxides has been shown to produce nanocrystalline ceria-zirconia with higher surface area and enhanced thermal stability compared to untreated oxides researchgate.netnus.edu.sg. After calcination at 1000 °C, hydrothermally synthesized samples retained a significantly higher surface area (~11-12 m²/g) compared to untreated Ce₀.₅Zr₀.₅O₂ (4.2 m²/g) researchgate.netnus.edu.sg. This improved stability is attributed to a more defect-free structure formed during the hydrothermal treatment, which is more resistant to surface area loss at high temperatures researchgate.netnus.edu.sg.

The presence of cubic-tetragonal interfaces in certain Ce-Zr compositions, such as Ce₀.₇₅Zr₀.₂₅O₂, can also promote thermal stability at temperatures as high as 1000 °C, allowing for the preservation of a better OSC (202 μmol g⁻¹) compared to other aged samples bohrium.comresearchgate.net. The addition of ethanol (B145695) to the synthesis solvent can further enhance thermal stability by suppressing the migration of zirconium from the lattice to the surface of CeO₂ at high temperatures bohrium.comresearchgate.net.

Studies have shown that a Ce₀.₂₅Zr₀.₇₅O₂ sample possesses the best thermal stability among a series of tested compositions nih.gov. The following table presents data on the surface area of ceria-zirconia mixed oxides after high-temperature treatment, illustrating the effect of zirconium on thermal stability.

SampleTreatmentSurface Area (m²/g)
Untreated Ce₀.₅Zr₀.₅O₂Calcination at 1000 °C4.2 researchgate.netnus.edu.sg
Hydrothermally Synthesized Ce-Zr OxideCalcination at 1000 °C~11-12 researchgate.netnus.edu.sg
Ce₀.₇₅Zr₀.₂₅O₂ (aged)1000 °C- (retains better OSC) bohrium.comresearchgate.net

Redox Cycling and Reoxidation Characteristics of Cerium Zirconium Oxides

The ability of cerium-zirconium oxides to undergo repeated reduction and oxidation cycles without significant degradation is a key aspect of their functionality, particularly in catalytic applications. The redox behavior is intimately linked to the mobility of oxygen within the lattice and the ease with which cerium can cycle between its Ce⁴⁺ and Ce³⁺ oxidation states.

Severe Reduction and Mild Oxidation (SR-MO) Treatments and Their Effects

The redox properties of cerium-zirconium oxides can be significantly influenced by pre-treatment conditions. Severe Reduction (SR) and Mild Oxidation (MO) treatments are experimental procedures used to investigate the changes in the reduction behavior of these materials. An SR treatment typically involves reduction at a high temperature, while an MO treatment involves re-oxidation at a lower temperature.

Reversibility and Kinetics of Oxygen Exchange

The exchange of oxygen between the gas phase and the cerium-zirconium oxide lattice is a fundamental process in its catalytic function. The kinetics of this exchange are influenced by factors such as temperature, pressure, and the composition of the material.

The adsorption of oxygen on Ce-ZrO₂ materials can be a reversible process. In some cases, oxygen is adsorbed in the form of a superoxide (B77818) ion, and this adsorption is pressure-dependent, indicating that the solid system can act as a heterogeneous oxygen carrier unito.it. The process can be completely reversed by removing the oxygen from the surrounding atmosphere researchgate.net.

The kinetics of oxygen exchange have been investigated using isotopic exchange studies. For Pt/CeO₂-ZrO₂, the transfer of oxygen from platinum to the support is a fast process, with a characteristic time of less than 10⁻² seconds, which is responsible for the rapid exchange between gas-phase oxygen and the oxygen adsorbed on the mixed oxide surface nih.gov. The diffusion of oxygen localized in the subsurface layers has a characteristic time of about 1 second, while the diffusion within the bulk has a characteristic time of approximately 20 seconds nih.gov.

The rate of oxidation has been found to decrease with an increasing concentration of Zr⁴⁺ in the samples researchgate.netacs.org. This suggests that while zirconium enhances the oxygen storage capacity and thermal stability, it may slow down the reoxidation kinetics. However, the addition of dopants like La³⁺ to Ce₀.₈₅Zr₀.₁₅O₂ has been shown to increase the reaction rates, although the oxidation kinetics remain slower than that of pure CeO₂ researchgate.netacs.org.

The following table provides a summary of the characteristic times for different oxygen exchange processes in a Pt/CeO₂-ZrO₂ system.

ProcessCharacteristic Time (s)
Oxygen transfer from Pt to support< 10⁻² nih.gov
Diffusion of subsurface oxygen~1 nih.gov
Diffusion of bulk oxygen~20 nih.gov

Surface Chemistry and Adsorption Phenomena on Cerium Zirconium Tetraoxide Surfaces

Surface Reconstruction and Cation Rearrangement

The surface of cerium zirconium tetraoxide is not static; it undergoes significant restructuring in response to its environment, particularly at elevated temperatures and under reducing or oxidizing conditions. These changes involve the movement and rearrangement of cerium and zirconium cations, which in turn influences the material's surface properties and reactivity.

Structural and Surface Modifications upon High-Temperature Reduction and Oxidation

High-temperature treatments induce profound structural and surface modifications in cerium-zirconium mixed oxides. When subjected to reduction at high temperatures, such as heating in a hydrogen atmosphere, followed by reoxidation at a lower temperature, the material exhibits considerable disorder. researchgate.net This includes the formation of oxygen interstitials, creating Frenkel-ion defects, and a non-uniform distribution of cations. researchgate.net This leads to the formation of nano-domains enriched in either cerium or zirconium, highlighting the dynamic nature of the solid solution. researchgate.net

These structural changes are crucial for understanding the material's stability and performance in catalytic applications, as the surface composition and defect concentration directly impact its interaction with reactant molecules. The ability of the material to undergo reversible changes in cation and oxygen vacancy distribution is a key factor in its oxygen storage capacity and catalytic activity.

Influence of Cation Sublattice Disorder-Order Transition on Surface Structure

The arrangement of cerium and zirconium cations in the crystal lattice, known as the cation sublattice, can transition between disordered and ordered states, significantly impacting the surface structure. In a disordered state, Ce and Zr ions are randomly distributed, while in an ordered state, they occupy specific positions within the lattice. This transition can be influenced by factors such as temperature and the chemical environment.

The transition from a disordered to an ordered cation sublattice, or vice versa, alters the types and distribution of active sites on the surface. For instance, the formation of ordered domains can create specific arrangements of Ce and Zr ions that may be more or less favorable for the adsorption and activation of certain molecules. The degree of cation ordering can also influence the mobility of oxygen ions within the lattice, which is a critical factor in oxidation-reduction reactions catalyzed by these materials. The study of these order-disorder transitions is essential for tailoring the surface properties of this compound for specific catalytic applications. frontiersin.orgnih.gov

Adsorption and Desorption Studies

The ability of this compound to adsorb and facilitate the reaction of various molecules on its surface is fundamental to its use in catalysis and gas sensing. Understanding the mechanisms of adsorption and desorption for key molecules like carbon monoxide, carbon dioxide, and hydrogen provides insights into its functional properties.

Mechanistic Insights into Carbon Monoxide Adsorption on Cerium Zirconium Oxide Surfaces

The adsorption of carbon monoxide (CO) on cerium zirconium oxide surfaces is a complex process that can involve both weak and strong interactions. On ceria-based surfaces, CO can physisorb with low binding energy or chemisorb, leading to the formation of carbonate species. acs.orgresearchgate.net The presence of zirconium in the mixed oxide modifies the electronic properties and surface structure, influencing the nature of CO adsorption.

Studies have shown that on the (110) surface of ceria, CO can chemisorb strongly, forming carbonate species, while on the (111) surface, only weak adsorption is observed. researchgate.net The formation of carbonates involves the interaction of CO with surface oxygen atoms, leading to a change in the oxidation state of the cerium ions. The specific mechanism and the strength of adsorption are dependent on the surface termination and the presence of defects such as oxygen vacancies.

Adsorption TypeSurface InteractionResulting SpeciesReference
PhysisorptionWeak electrostatic interactionsAdsorbed CO acs.org
ChemisorptionCovalent bonding with surface oxygenCarbonate species researchgate.net

Carbon Dioxide Adsorption Ability and Desorption Characteristics

Cerium zirconium mixed oxides exhibit a notable capacity for adsorbing carbon dioxide (CO₂), a property that is enhanced compared to the individual oxides of cerium and zirconium. nih.gov This enhanced adsorption is attributed to the presence of strong basic sites (O²⁻) and an abundance of surface oxygen species. nih.govresearchgate.net The interaction of CO₂ with the surface can lead to the formation of various carbonate species, including monodentate, bidentate, and polydentate carbonates, as well as hydrogen carbonates. researchgate.net

The desorption of CO₂ from the surface occurs over a range of temperatures, indicating different binding strengths of the adsorbed species. The heat of adsorption for CO₂ on cerium-zirconium materials is higher than on the individual oxides, suggesting a stronger interaction due to the formation of Ce-O-Zr species. nih.gov This property is crucial for applications in CO₂ capture and conversion.

Adsorbed SpeciesDesorption Temperature RangeReference
Hydrogen CarbonateAround 473 K researchgate.net
Bidentate & Monodentate CarbonateApproximately 573 K researchgate.net
Polydentate CarbonateApproximately 723 K researchgate.net

Activation of Hydrogen Molecule Dissociation on Cerium Zirconium Mixed Oxide Surfaces

The dissociation of hydrogen molecules (H₂) on the surface of cerium-zirconium mixed oxides is a key step in many hydrogenation reactions. The presence of both cerium and zirconium cations, along with oxygen vacancies, plays a crucial role in activating the H-H bond.

On ceria surfaces, H₂ dissociation can proceed through different pathways. On a stoichiometric surface, H₂ can dissociate to form two surface hydroxyl (OH) groups. nih.gov On reduced surfaces with oxygen vacancies, both hydroxyl groups and hydride (Ce-H) species can be formed. nih.gov The incorporation of zirconium into the ceria lattice can modify the electronic structure and the stability of these surface species, potentially lowering the energy barrier for H₂ dissociation. Theoretical studies have suggested that on ceria, the dissociation can proceed via a heterolytic pathway, forming a hydride/hydroxyl pair, which then can convert to the more stable homolytic product of two hydroxyl groups. acs.org The presence of different surface terminations, such as (100), (110), and (111) facets, also significantly influences the activation energy for H₂ dissociation. acs.org

Surface Energy and Morphology-Dependent Reactivity of this compound

The introduction of zirconium into the ceria lattice is a key factor in enhancing the material's redox properties compared to pure ceria. acs.org This enhancement is largely attributed to the improved mobility of lattice oxygen, which is crucial for oxidation reactions. acs.org The surface composition, specifically the ratio of cerium to zirconium on the catalyst surface, plays a direct role in its activity. Research has indicated that Ce–Zr catalysts with a cerium-rich surface generally exhibit higher activity than those with a surface enriched in zirconium. researchgate.net

The morphology of cerium-based oxides can be controlled to modulate their properties. researchgate.net The shape of the nanocrystals determines which crystallographic planes are exposed, and these planes possess different surface energies and atomic arrangements, leading to varied reactivity. For ceria-based nanostructures, a morphology-dependent phenomenon is observed where the nature of the exposed crystal planes dictates the material's redox and catalytic capabilities. researchgate.net For instance, nanoparticles often expose the stable {111} plane, whereas nanostructures shaped like rods preferentially expose the more reactive {110} and {100} planes. researchgate.net This difference in exposed facets leads to a higher oxygen storage capacity and enhanced catalytic activity for reactions like CO oxidation. researchgate.net The energy required to form oxygen vacancies, which are critical for catalytic cycles, is dependent on the exposed facet, following the order {111} > {100} > {110}. mdpi.com

The interaction between a catalyst and this compound is also dependent on the exposed facets of the ceria. For copper oxide supported on ceria, the reactivity for CO oxidation follows the order of {110} (rods) > {111} (polyhedra) > {100} (cubes). mdpi.com This highlights that catalysts can be intentionally designed with specific morphologies to expose these highly reactive sites. researchgate.net

The physical properties, such as surface area, are also influenced by the composition and preparation method of this compound. Mixed oxides generally exhibit a significantly greater Brunauer–Emmett–Teller (BET) surface area compared to their individual oxide counterparts, which is expected to improve catalytic performance. osti.gov

Table 1: Physicochemical Properties of Cerium and Zirconium Oxides and Their Mixed Oxides

Material Composition BET Surface Area (m²/g) Pore Size (nm) Pore Volume (mL/g)
CeO₂ Microspheres 74 8-10 0.19-0.20
ZrO₂ Microspheres 93 8-10 0.19-0.20
CeO₂-ZrO₂ Mixed Oxide Microspheres 155-158 3 0.11-0.12

Data sourced from a study on microspheres prepared by the internal gelation process. osti.gov

The composition of the mixed oxide also affects the concentration of Ce³⁺ ions on the surface, which is an indicator of oxygen vacancies and enhanced oxygen mobility. mdpi.com

Table 2: Surface Elemental Composition of Nanostructured CeO₂-ZrO₂ Composites

Sample Surface Ce/Zr Atomic Ratio (XPS) Surface Ce³⁺ Concentration (%)
CeO₂ - 21.8
Ce₀.₆₇Zr₀.₃₃ 1.8 25.1
Ce₀.₅Zr₀.₅ 0.9 23.5
Ce₀.₃₃Zr₀.₆₇ 0.4 24.8
ZrO₂ - -

Data derived from X-ray Photoelectron Spectroscopy (XPS) analysis. mdpi.com

Computational and Theoretical Investigations of Cerium Zirconium Tetraoxide

Density Functional Theory (DFT) and DFT+U Calculations

Density Functional Theory (DFT) has been extensively utilized to investigate the electronic and structural properties of cerium zirconium tetraoxide. To accurately describe the strongly correlated 4f electrons of cerium, a Hubbard correction term (U) is often added to the standard DFT functional, a method known as DFT+U. This approach provides a more realistic description of the electronic structure and defect energetics.

DFT+U calculations have been instrumental in determining the electronic band structure of CeO₂-ZrO₂ solid solutions. The band gap, a critical parameter influencing the material's optical and electronic properties, is significantly affected by the Ce/Zr ratio. Studies have shown that doping CeO₂ with Zr can lead to a reduction in the band gap. For instance, DFT+U calculations have revealed that a 12.5% Zr doping in ceria can lower the band gap by approximately 0.4 eV. aip.org Conversely, increasing the concentration of Ce in a ZrO₂ matrix also modifies the band structure. The introduction of Ce into the ZrO₂ lattice has been shown to decrease the intrinsic band gap of zirconia, although this modification is not always linear with increasing Ce concentration. nih.gov For example, a 6.25% Ce doping concentration in ZrO₂ has been observed to cause a maximum reduction of 1.32 eV in the band gap. nih.gov

The Projected Density of States (PDOS) analyses indicate that the valence band is primarily composed of O 2p orbitals, while the conduction band is mainly formed by Ce 4f and Zr 4d states. researchgate.net The introduction of dopants and defects can create localized states within the band gap, significantly altering the material's electronic behavior. researchgate.net For instance, the formation of an oxygen vacancy introduces a new peak in the band gap, with the excess electrons becoming localized on the neighboring Ce ions. aip.org

Calculated Band Gap of Ce₁₋ₓZrₓO₂ at Different Compositions
Composition (x)Calculated Band Gap (eV)Reference
0.0 (Pure CeO₂)2.4 researchgate.net
0.1252.0 - 3.5 aip.org
0.502.0 - 3.5 aip.org
0.8752.0 - 3.5 aip.org
1.0 (Pure ZrO₂)3.3 researchgate.net

One of the most significant findings from DFT+U calculations is the effect of zirconium doping on the energy required to form an oxygen vacancy (Ef), a key factor in the material's oxygen storage capacity and ionic conductivity. It has been consistently shown that the substitution of Ce⁴⁺ with Zr⁴⁺ lowers the oxygen vacancy formation energy. aip.orgresearchgate.netnih.gov This reduction is attributed to the structural and electronic modifications induced by the dopant. nih.gov The lowest oxygen vacancy formation energy is often observed at a composition of approximately 50% zirconia. researchgate.netnih.gov This suggests that an oxygen vacancy is most easily created near the zirconium centers. aip.orgnih.gov

Furthermore, computational studies have investigated the interactions between various defects within the ceria-zirconia lattice. These interactions are generally found to be attractive, meaning that defects tend to cluster together. For example, the interaction between a zirconium ion and an oxygen vacancy at the nearest neighbor position is attractive, with a calculated interaction energy of -0.6 eV. This attraction can lead to the ordering of oxygen vacancies around the Zr ions, which can influence the material's reduction behavior.

Calculated Oxygen Vacancy Formation Energy (Ef) in Ce₁₋ₓZrₓO₂
Composition (x)Oxygen Vacancy Formation Energy (eV)Reference
0.03.20 aip.org
0.1252.92 researchgate.net
0.252.71 researchgate.net
0.3752.62 researchgate.net
0.502.58 researchgate.netnih.gov
0.6252.65 researchgate.net
0.752.75 researchgate.net
0.8752.90 researchgate.net
1.05.86 aip.org

DFT+U calculations have provided valuable insights into the adsorption of molecules on ceria-zirconia surfaces and the mechanisms of catalytic reactions. The adsorption energy of molecules like carbon monoxide (CO) and carbon dioxide (CO₂) is highly dependent on the surface termination and the presence of defects. For instance, CO physisorbs weakly on the stoichiometric CeO₂(111) surface with a binding energy of less than 0.2 eV. acs.org In contrast, it chemisorbs strongly on the more open (110) surface, with a binding energy greater than 2 eV, leading to the formation of carbonate species. acs.org

Reduced ceria surfaces, characterized by the presence of oxygen vacancies, generally exhibit stronger adsorption energies for CO₂. researchgate.net For example, the adsorption energy of CO₂ on a reduced CeO₂(111) surface to form a monodentate carbonate can be as high as 1.23 eV. researchgate.net The reaction mechanism for CO oxidation on ceria-based catalysts is often described by the Mars-van Krevelen mechanism, where lattice oxygen participates in the reaction, leading to the formation of an oxygen vacancy, which is subsequently refilled by gas-phase oxygen. acs.org DFT+U studies have been crucial in identifying the limiting steps and energetics of this catalytic cycle. acs.org

Calculated Adsorption Energies of CO and CO₂ on Ceria and Zirconia Surfaces
AdsorbateSurfaceAdsorption Energy (eV)Reference
COCeO₂(111)< 0.2 (physisorption) acs.org
COCeO₂(110)> 2.0 (chemisorption) acs.org
CO₂Oxidized CeO₂(111)0.37 researchgate.net
CO₂Reduced CeO₂(111)0.91 researchgate.net
CO₂Defective ZrO₂0.7 researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations, which employ classical force fields to model the interactions between atoms, are well-suited for studying the dynamic and large-scale properties of materials like this compound. These simulations can provide insights into the structural evolution of nanoparticles and the diffusion of ions over time.

MD simulations have been used to investigate the structural and energetic properties of Ce₁₋ₓZrₓO₂ nanoparticles as a function of size and composition. rsc.orgresearchgate.net These simulations often employ an amorphization and recrystallization protocol to generate realistic nanoparticle structures. rsc.org A key finding is that even with significant Zr doping, the nanoparticles tend to maintain the cubic fluorite structure characteristic of pure ceria. rsc.org This highlights the strong structural influence of the Ce⁴⁺ cations. rsc.org

The simulations also reveal that the potential energy of the nanoparticles changes abruptly with temperature, indicating structural phase transitions from disordered to ordered structures. rsc.orgresearchgate.net The temperature of this phase transition is linearly related to the size and composition of the nanoparticle; an increase in the molar fraction of Zr⁴⁺ and a reduction in particle size lead to a lower phase transition temperature. rsc.org Furthermore, MD simulations have shown that during the simulated synthesis, ceria tends to nucleate first and occupy the core of the nanoparticle, while Zr⁴⁺ ions show a preference for lower coordinated sites on the surface.

Structural Properties of Ce₁₋ₓZrₓO₂ Nanoparticles from MD Simulations
PropertyObservationReference
Crystal StructureMaintains cubic fluorite structure even at high Zr concentrations. rsc.org
Phase TransitionPhase transition temperature decreases with increasing Zr content and decreasing particle size. rsc.org
Cation DistributionCe⁴⁺ ions prefer the core, while Zr⁴⁺ ions prefer surface sites. researchgate.net
MorphologyPure ceria nanoparticles often exhibit truncated octahedron shapes. rsc.org

MD simulations are a powerful tool for studying the diffusion of oxygen ions in ceria-zirconia materials, which is fundamental to their application in solid oxide fuel cells and oxygen sensors. These simulations can track the trajectories of individual ions over time, allowing for the calculation of diffusion coefficients and the elucidation of diffusion mechanisms.

Simulations have shown that oxygen diffusion in these materials occurs via a vacancy-mediated mechanism, where an oxygen ion hops into an adjacent vacant lattice site. rsc.org The activation energy for this migration is a critical parameter that determines the rate of diffusion. MD simulations, in conjunction with DFT calculations, have shown that the activation energy for oxygen vacancy migration is dependent on the local environment, particularly the proximity to dopant cations. nih.gov For 50% Zr-doped ceria, facile oxygen migration has been observed. aip.orgnih.gov The calculated activation energies from these simulations are often in good agreement with experimental values obtained from tracer diffusion studies. rsc.org

Calculated Oxygen Migration and Diffusion Properties in Ce₁₋ₓZrₓO₂
Composition (x)Activation Energy for Migration (eV)Reference
0.00.48 researchgate.net
0.1250.45 researchgate.net
0.250.42 researchgate.net
0.3750.38 researchgate.net
0.500.35 researchgate.netnih.gov
0.6250.39 researchgate.net
0.750.43 researchgate.net
0.8750.46 researchgate.net
1.00.52 researchgate.net

Monte Carlo Simulations

Modeling Defect Ordering and Non-Stoichiometry in Cerium Zirconium Oxide Systems

Monte Carlo simulations are a powerful computational tool for investigating the complex interplay of defects and their arrangement within cerium zirconium oxide systems. These simulations provide insights into the thermodynamic properties and structural configurations that arise from non-stoichiometry, which is the deviation from the ideal CeZrO₄ chemical formula.

Statistical thermodynamics, combining experimental data with lattice Monte Carlo simulations, has been used to analyze the redox properties of ceria-zirconia solid solutions over a wide range of temperatures, oxygen partial pressures, and non-stoichiometry levels (δ in CeₓZr₁₋ₓO₂₋δ). researchgate.netsemanticscholar.org These models, which can include cluster expansion Hamiltonians, help quantify deviations from ideal solution behavior by calculating properties like solid-state entropy and short-range order parameters. researchgate.net Reverse Monte Carlo analysis, applied to neutron and x-ray scattering data, has also revealed details about local structure, showing that thermal treatments can induce significant disorder, including the formation of oxygen interstitials and non-statistical distributions of cations, leading to cation-rich nanodomains. researchgate.net

A key finding from these simulations is the prediction of the relationship between oxygen partial pressure and non-stoichiometry for these non-ideal, highly interacting systems. fz-juelich.de The simulations confirm that Zr-doping enhances the non-stoichiometry compared to pure ceria. fz-juelich.de

Table 1: Effect of Defect Interactions on Reduction Behavior in Doped Ceria at 1073 K (Based on Monte Carlo Simulations)
Dopant SystemKey Interacting DefectsEffect on Reducibility Compared to Pure CeriaInfluence of Defect Ordering
Zr-doped CeriaPolaron-Polaron, Polaron-VacancyEnhancedLittle effect, except at high non-stoichiometry
RE-doped Ceria (e.g., Gd)Polaron-VacancyEnhancedNo significant effect
Zr/RE-co-doped CeriaMultiple interactionsEnhanced (less than Zr-only doping)Not specified

First-Principles Studies of Doping Effects on Cerium Zirconium Oxide Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), provide fundamental insights into how doping ceria with zirconia at the atomic and electronic levels modifies its properties. aip.org These studies are crucial for understanding the enhanced performance of this compound in applications like catalysis. aip.org

A primary structural effect of substituting Ce⁴⁺ ions with smaller Zr⁴⁺ ions is a contraction of the crystal lattice. aip.org DFT calculations have successfully reproduced this experimentally observed decrease in the lattice constant with increasing Zr content. aip.org The introduction of Zr creates local distortions in the crystal structure; the Zr-O coordination spheres are distorted, with Zr-O distances being shorter than the original Ce-O distances. aip.orgresearchgate.net This structural modification leads to the presence of non-equivalent oxygen atoms within the lattice. researchgate.net

From an electronic standpoint, Zr doping significantly impacts the reducibility of the material, which is its ability to release lattice oxygen. researchgate.net A key parameter is the oxygen vacancy formation energy (Eᶠ), which is the energy required to remove an oxygen atom from the lattice. First-principles calculations consistently show that Zr doping lowers the Eᶠ compared to pure ceria. researchgate.netrsc.org This means that oxygen vacancies are more easily created, which is directly linked to the material's higher oxygen storage capacity (OSC). researchgate.net Studies indicate that an oxygen vacancy is most favorably created near the Zr dopant centers. researchgate.net The electrons left behind by the released oxygen atom typically localize on two neighboring Ce⁴⁺ cations, reducing them to Ce³⁺. researchgate.net

Table 2: Summary of DFT Findings on the Effects of Zr Doping in Ceria
PropertyEffect of Zr DopingUnderlying MechanismReference Finding
Lattice ParameterDecreases with increasing Zr contentSmaller ionic radius of Zr⁴⁺ compared to Ce⁴⁺Calculated lattice constant decreases from 5.47 Å (undoped) to 5.46 Å (one Zr in 96-atom supercell). aip.org
Local StructureDistortion of the O-sublatticeDifference in cation size leads to distorted Zr-O coordination spheres. aip.orgCreates non-equivalent oxygen atoms with varied properties. researchgate.net
Oxygen Vacancy Formation Energy (Eᶠ)Lowered significantlyStructural and electronic modifications ease the removal of lattice oxygen.Oxygen anions next to Zr show reduction energies lower by ~0.6 eV. researchgate.net
Preferential Dopant SiteSubsurface cationic sitesEnergetically more favorable than surface sites.Calculations on nanoparticles show subsurface sites are most stable for Zr⁴⁺. rsc.org
Electronic StructureElectrons from O vacancy localize on Ce ionsReduction of two Ce⁴⁺ ions to Ce³⁺ upon vacancy formation.The electrons left by released oxygen localize on two Ce cations neighboring the vacancy. researchgate.net

Advanced Characterization Techniques for Cerium Zirconium Tetraoxide Materials

Structural and Morphological Probing

Probing the physical and structural characteristics of cerium zirconium tetraoxide is fundamental to tailoring its properties for specific technological uses. Techniques in this category examine the material from the macroscopic to the atomic scale.

X-ray Diffraction (XRD) and Rietveld Refinement for Phase Identification and Lattice Analysis

X-ray Diffraction (XRD) is a primary and essential technique for the structural characterization of crystalline this compound. It is used to identify the phase composition, determine lattice parameters, and estimate crystallite size. The CeO₂-ZrO₂ system can form several crystalline structures, including monoclinic (m), tetragonal (t), and cubic (c) phases, depending on the composition and thermal history. researchgate.netresearchgate.net

The diffraction patterns of CeO₂-ZrO₂ solid solutions typically show peaks corresponding to a fluorite-type cubic structure, especially in cerium-rich compositions. As the zirconium content increases, shifts in the peak positions to higher diffraction angles are observed, indicating a contraction of the lattice. researchgate.net This contraction is a direct consequence of the substitution of larger Ce⁴⁺ ions (ionic radius ≈ 0.97 Å) with smaller Zr⁴⁺ ions (ionic radius ≈ 0.84 Å) within the crystal lattice, confirming the formation of a solid solution. researchgate.netnih.gov Depending on the Ce/Zr ratio, metastable tetragonal phases, such as t' and t'', may also be identified. researchgate.net

Rietveld refinement is a powerful analytical method applied to the full XRD powder pattern. It refines a theoretical structural model against the experimental data using a least-squares approach, providing precise information on lattice parameters, phase quantification, atomic positions, and crystallite size. mdpi.com For CeO₂-ZrO₂ materials, Rietveld analysis is crucial for distinguishing between the closely related tetragonal and cubic phases, which can be challenging due to peak broadening in nanocrystalline samples. ceriumlabs.com The method allows for the accurate determination of the c/a axial ratio, a key indicator of tetragonality. researchgate.net In some compositions, a "pseudo-cubic" or t'' phase is identified, which has a c/a ratio of nearly 1.00 but is distinguished from the true cubic structure by the displacement of oxygen atoms from their ideal positions. researchgate.net

Synchrotron XRD, with its high intensity and resolution, enables more detailed structural analysis, revealing subtle peak splittings and identifying minor phases that may not be detectable with conventional lab-based XRD instruments. researchgate.netresearchgate.net

XRD and Rietveld Refinement Data for Various Ce₁-ₓZrₓO₂ Compositions
Composition (x)Phase(s) IdentifiedLattice Parameter 'a' (Å)Reference
0.0Cubic (Fluorite)5.39 researchgate.net
0.1Cubic (Fluorite)5.38 researchgate.net
0.2Cubic (Fluorite)5.37 researchgate.net
0.3Cubic (Fluorite)5.37 researchgate.net
0.4Cubic (Fluorite)5.36 researchgate.net
0.5Cubic (Fluorite)5.34 researchgate.net

Electron Microscopy (SEM, FESEM, TEM, HRTEM, HAADF-STEM, Electron Tomography) for Morphology and Nanoscale Structure

Electron microscopy techniques are vital for visualizing the morphology, particle size, and nanoscale structural features of this compound materials.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are used to examine the surface morphology and microstructure of the material. These techniques provide information on particle shape, size distribution, and the degree of agglomeration. Images of CeO₂-ZrO₂ often reveal quasi-spherical nanoparticles or larger aggregates composed of smaller primary particles. mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the direct imaging of individual nanoparticles. TEM analysis is used to determine precise particle size distributions, which can then be compared with crystallite sizes obtained from XRD to understand the extent of polycrystalline aggregation. researchgate.netceriumlabs.com TEM images of CeO₂-ZrO₂ have shown that particle size tends to increase with higher annealing temperatures. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale resolution, enabling the visualization of crystal lattice fringes. This capability is crucial for assessing the crystallinity of the nanoparticles and identifying extended defects such as dislocations and grain boundaries. researchgate.netceriumlabs.com

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is particularly useful for catalyst characterization. The Z-contrast imaging mode of HAADF-STEM improves the contrast between nanoparticles and a support material, facilitating their identification and size measurement. researchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS), HAADF-STEM allows for elemental mapping, confirming the homogeneous distribution of cerium and zirconium within the mixed oxide nanoparticles. ceriumlabs.com

Electron Tomography can be employed to reconstruct the three-dimensional (3D) morphology of the nanoparticles and their porous networks, offering a more complete understanding of the material's structure.

Morphological and Nanoscale Features of CeO₂-ZrO₂ from Electron Microscopy
TechniqueObservationTypical FindingsReference
FESEMSurface MorphologyQuasi-spherical particles with a mean diameter of ~48 nm. researchgate.net
TEMParticle Size and ShapeAlmost spherical shapes with average particle size of 12-17 nm. Particle size increases with annealing temperature. researchgate.netresearchgate.net
HRTEMCrystallinity and DefectsObservation of lattice fringes confirming high crystallinity; few extended defects observed. researchgate.netceriumlabs.com
HAADF-STEM/EDSElemental DistributionHomogeneous spatial distribution of Ce and Zr, confirming solid solution formation. ceriumlabs.com

Nitrogen Physisorption (BET Method) for Specific Surface Area and Porosity Analysis

Nitrogen physisorption is the standard technique for determining the textural properties of porous materials like this compound, including specific surface area, pore volume, and pore size distribution. The analysis is based on the physical adsorption and desorption of nitrogen gas on the material's surface at cryogenic temperatures (typically 77 K). ceriumlabs.comresearchgate.net

The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data to calculate the specific surface area. researchgate.net The surface area is a critical parameter, particularly in catalytic applications, as it influences the number of available active sites. For CeO₂-ZrO₂ materials, the specific surface area is highly dependent on the synthesis method and subsequent thermal treatments. For instance, materials prepared by coprecipitation or sol-gel methods can exhibit high initial surface areas, which tend to decrease upon calcination at higher temperatures due to sintering and particle growth. researchgate.net

The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the porous structure. CeO₂-ZrO₂ materials often exhibit a Type IV isotherm according to the IUPAC classification, which is characteristic of mesoporous materials (pore diameters between 2 and 50 nm). researchgate.net The presence of a hysteresis loop in the isotherm is related to the capillary condensation of nitrogen within the mesopores, and its shape can give clues about the pore geometry. researchgate.net

Textural Properties of CeO₂-ZrO₂ Materials
Material/ConditionSpecific Surface Area (m²/g)Isotherm TypePorosityReference
Ce₀.₉Zr₀.₁O₂~60-80Type IVMesoporous researchgate.net
Ce-Zr oxides (soft template synthesis)VariableType IVMesoporous researchgate.net
Ce₀.₇₅Zr₀.₂₅O₂ (calcined at 773 K)~100Not specifiedNot specified researchgate.net
Ce₀.₇₅Zr₀.₂₅O₂ (calcined at 1073 K)&lt;50Not specifiedNot specified researchgate.net

Pulsed Neutron Diffraction for Atomic Structure Studies

While XRD is highly sensitive to the arrangement of heavy cations like cerium and zirconium, it is less sensitive to the positions of lighter oxygen atoms. Pulsed neutron diffraction is a complementary technique that is highly sensitive to the positions of oxygen nuclei, providing crucial information about the atomic structure that is often inaccessible by XRD. researchgate.netresearchgate.net

This technique has been instrumental in studying the subtle structural distortions in CeO₂-ZrO₂ solid solutions. For example, neutron diffraction studies have confirmed the existence of a tetragonal phase (t'') where the c/a ratio is unity, but the oxygen atoms are displaced from their ideal fluorite positions along the c-axis. researchgate.net This internal shear deformation is a key structural feature that distinguishes it from a true cubic phase. researchgate.net The magnitude of this oxygen displacement has been quantified for various CeO₂-ZrO₂ compositions, showing a continuous decrease as the cerium content increases. researchgate.netresearchgate.net

Furthermore, total scattering data from pulsed neutron sources can be used to generate a Pair Distribution Function (PDF) . PDF analysis provides information about the local atomic structure, including bond lengths and coordination numbers, over a range of atomic distances. This approach is powerful for studying disorder and local structural deviations from the average crystallographic structure, which can be significant in complex solid solutions like this compound. researchgate.netresearchgate.net

Oxygen Displacement in Tetragonal (t'') CeO₂-ZrO₂ Determined by Neutron Diffraction
CompositionOxygen Displacement (Å)c/a RatioReference
65 mol% CeO₂ – 35 mol% ZrO₂0.088~1.000 researchgate.netresearchgate.net
70 mol% CeO₂ – 30 mol% ZrO₂0.078~1.000 researchgate.netresearchgate.net

Spectroscopic Investigations

Spectroscopic techniques probe the electronic structure and surface chemistry of materials, offering insights into elemental composition and oxidation states, which are critical for understanding the redox properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 2-10 nm of a material's surface. ceriumlabs.com For this compound, XPS is particularly valuable for probing the oxidation states of cerium, which can exist as both Ce³⁺ and Ce⁴⁺.

The Ce 3d spectrum is complex due to final-state effects, exhibiting multiple peaks that correspond to different Ce³⁺ and Ce⁴⁺ states. The spectrum is typically deconvoluted into several spin-orbit split doublets (labeled v and u). Peaks denoted as v, v'', and v''' (and their u counterparts) are characteristic of the Ce⁴⁺ state, while peaks labeled v' and u' are assigned to the Ce³⁺ state. researchgate.netresearchgate.net The relative areas of these peaks are used to quantify the surface Ce³⁺/(Ce³⁺ + Ce⁴⁺) ratio. The presence of Ce³⁺ ions is linked to the formation of oxygen vacancies, which are crucial for the material's oxygen storage capacity and catalytic activity. nih.gov

The Zr 3d spectrum typically shows a single doublet (Zr 3d₅/₂ and Zr 3d₃/₂) corresponding to the Zr⁴⁺ oxidation state, with the Zr 3d₅/₂ peak located at a binding energy of approximately 182 eV. nih.govresearchgate.net

The O 1s spectrum can also be deconvoluted to distinguish different oxygen species. The main peak at lower binding energy (~529.5 eV) is typically assigned to lattice oxygen (O²⁻), while a component at higher binding energy (~531.5 eV) is often associated with surface-adsorbed oxygen species, such as hydroxyl groups or weakly bound oxygen, which are often linked to defect sites. nih.govresearchgate.net

Binding Energies from XPS Analysis of this compound
RegionSpeciesCharacteristic Peaks / Binding Energy (eV)Reference
Ce 3dCe⁴⁺v (~882.5), u (~900.9), v'' (~888.7), u'' (~907.2), v''' (~898.3), u''' (~916.7) researchgate.netnih.gov
Ce³⁺v' (~884.8), u' (~903.3) researchgate.netnih.gov
Zr 3dZr⁴⁺Zr 3d₅/₂ (~181.9 - 182.0), Zr 3d₃/₂ (~184.2) nih.govresearchgate.net
O 1sLattice Oxygen (O²⁻)~529.5 nih.gov
Surface/Defect Oxygen~531.5 nih.gov

Raman Spectroscopy for Vibrational Modes and Subtle Structural Differences

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of this compound, providing insights into its crystal structure, phase composition, and the presence of defects. The Raman spectrum of this compound is sensitive to the local environment of the oxygen ions and the arrangement of cerium and zirconium cations in the lattice.

In the tetragonal phase of zirconia, a key component of many cerium-zirconium oxide systems, group theory predicts several Raman active modes. researchgate.net The analysis of these modes helps in understanding the structural characteristics of the material. The vibrational modes are a result of the collective motions of the atoms in the crystal lattice. researchgate.net Subtle shifts in the peak positions and changes in the peak shapes in the Raman spectrum of this compound can indicate structural differences arising from variations in composition, crystallite size, and the presence of oxygen vacancies. researchgate.netelsevierpure.com For instance, the main Raman active mode in materials with a fluorite-type structure, like ceria, corresponds to the symmetrical stretching of the Ce-O8 vibrational unit. nih.gov Any disorder in the oxygen sublattice affects this mode, leading to broadening and asymmetry of the corresponding Raman peak.

The parameters typically analyzed in a Raman spectrum include the wavenumber position, bandwidth (Full Width at Half Maximum - FWHM), and band intensity, all of which provide valuable structural information. s-a-s.org

Table 1: Representative Raman Vibrational Modes for Tetragonal Zirconia

Vibrational ModeSymmetry AssignmentWavenumber (cm⁻¹)
1Eg~145
2B1g~260
3Eg~315
4Eg~460
5B1g~540
6A1g~640
Note: The exact positions of the Raman bands can vary depending on the specific composition and synthesis method of the this compound.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic and electronic structure of a specific element within a material. It is particularly useful for characterizing the local environment of cerium and zirconium atoms in this compound. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

EXAFS provides information about the local atomic arrangement around a specific absorbing atom, including interatomic distances, coordination numbers, and the identity of neighboring atoms. This is achieved by analyzing the oscillations in the X-ray absorption coefficient above an absorption edge. For this compound, EXAFS studies at the Ce and Zr K-edges can reveal the bond lengths of Ce-O and Zr-O, as well as the distances to the second-shell metal neighbors (Ce-Ce, Ce-Zr, and Zr-Zr). researchgate.net This data is crucial for understanding the degree of solid solution formation and the distribution of cations within the lattice.

Research has shown that the insertion of zirconia into the ceria lattice causes a significant perturbation in the symmetry of the metal-oxygen bond. researchgate.net EXAFS analysis has been used to determine the specific bond distances in these materials, providing a detailed picture of the local structure. researchgate.net

Table 2: Interatomic Distances in Cerium-Zirconium Oxides Determined by EXAFS

CationNeighboring AtomInteratomic Distance (Å)
ZrO1~2.10
ZrO2~2.30
CeO~2.26
CeZrVaries with composition
Data derived from studies on various CeO₂-ZrO₂ solid solutions. The exact distances can vary based on the specific composition. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the chemical bonds within a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational frequencies of those bonds. In the context of this compound, FTIR is employed to characterize the nature of the metal-oxygen bonds.

The FTIR spectra of the individual oxides, cerium oxide and zirconium oxide, show characteristic absorption bands corresponding to the Ce-O and Zr-O stretching vibrations, respectively. researchgate.net For cerium oxide, a characteristic band for the Ce-O stretching vibration is observed in the region of 600-750 cm⁻¹. researchgate.net Zirconium oxide exhibits a band for the Zr-O bond in the 500-740 cm⁻¹ range. researchgate.net

When a cerium-zirconium oxide composite is formed, the individual Ce-O and Zr-O bands may disappear or shift, indicating the formation of a new solid solution with a different bonding environment. researchgate.net The presence of a broad absorption band in the low-frequency region is often indicative of the formation of the mixed oxide. Additionally, bands related to adsorbed water and residual organic species from the synthesis process can also be identified. semanticscholar.orgnih.gov

Table 3: Characteristic FTIR Absorption Bands for Cerium and Zirconium Oxides

OxideBondCharacteristic Absorption Range (cm⁻¹)
Cerium OxideCe-O600-750
Zirconium OxideZr-O500-740
In this compound solid solutions, these individual bands are often replaced by a broader, shifted band indicative of the mixed metal-oxygen bonding environment. researchgate.net

Redox and Thermal Analysis

Temperature Programmed Reduction (TPR) and Oxidation (TPO) for Reducibility and Oxygen Mobility

Temperature Programmed Reduction (TPR) and Temperature Programmed Oxidation (TPO) are powerful techniques for characterizing the redox properties of this compound. TPR involves monitoring the consumption of a reducing gas, typically hydrogen, as the temperature of the material is increased, providing information on the reducibility of the metal oxides. TPO, conversely, follows the consumption of an oxidizing gas as the temperature is ramped up, providing insights into the re-oxidation behavior.

For ceria-based materials, H₂-TPR profiles typically show two main reduction peaks. researchgate.net The lower temperature peak is attributed to the reduction of surface oxygen species, while the higher temperature peak corresponds to the reduction of bulk oxygen. researchgate.net The addition of zirconium to ceria is known to shift these reduction peaks to lower temperatures, indicating an enhancement in the reducibility and oxygen mobility of the material. This improved redox behavior is a key factor in the catalytic applications of this compound.

The TPR profiles can reveal the presence of different types of reducible species and the extent of interaction between the cerium and zirconium oxides. For instance, highly dispersed copper oxide species interacting with cerium oxide in a catalyst system can be identified by a low-temperature reduction peak. researchgate.net

Table 4: Typical H₂-TPR Peak Assignments for Ceria-Based Materials

Peak Temperature RangeAssignment
Low Temperature (< 500 °C)Reduction of surface capping oxygen and highly dispersed metal oxide species.
High Temperature (> 600 °C)Reduction of bulk oxygen.
The specific peak temperatures are highly dependent on the composition, structure, and presence of other catalytic components. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Oxygen Loss

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This technique is used to determine the thermal stability of this compound and to quantify oxygen loss under different atmospheric conditions.

When this compound is heated in a reducing atmosphere, it can lose oxygen, which is observed as a weight loss in the TGA curve. The extent of this weight loss is directly related to the oxygen storage capacity (OSC) of the material. By analyzing the weight change at different temperatures, the onset of oxygen release and the total amount of oxygen that can be removed from the lattice can be determined. researchgate.net

TGA can also be used to study the decomposition of precursor materials during the synthesis of this compound and to assess the stability of the final product at high temperatures. The analysis of weight loss as a function of temperature provides valuable information about the material's behavior in high-temperature applications. researchgate.netmdpi.com

Table 5: Oxygen Storage Capacity of CexZr₁-xO₂ Solid Solutions Determined by TGA

Composition (x in CexZr₁-xO₂)Oxygen Storage Capacity (µmol O₂/g)
0.4~0.024
0.5~0.067
0.6~0.140
0.7~0.102
0.8~0.079
Data adapted from a study on CexZr₁-xO₂ solid solutions prepared by co-precipitation. researchgate.net

Pulsed Oxygen Chemical Adsorption for Oxygen Storage Capacity Evaluation

Pulsed oxygen chemical adsorption is a common technique for quantifying the Oxygen Storage Capacity (OSC) of this compound. The measurement is typically performed after the material has been reduced in a stream of a reducing agent like hydrogen or carbon monoxide at a specific temperature.

During the measurement, small, calibrated pulses of oxygen are introduced into a carrier gas stream flowing over the reduced sample. The amount of oxygen consumed by the sample during re-oxidation is measured by a detector. This process is repeated until the sample is saturated with oxygen, and the total amount of oxygen consumed provides a quantitative measure of the OSC.

Studies have shown that cerium-zirconium mixed oxides exhibit a significantly higher OSC compared to pure ceria. researchgate.net The composition of the mixed oxide plays a crucial role, with certain Ce:Zr ratios demonstrating optimal OSC performance.

Table 6: Oxygen Storage Capacity of Cerium-Zirconium Mixed Oxides Measured by O₂ Pulse Chemisorption

Oxide CompositionOSC (µmol O/g)
CeO₂180
Ce₀.₈Zr₀.₂O₂560
Ce₀.₆₈Zr₀.₃₂O₂660
Ce₀.₅Zr₀.₅O₂750
Ce₀.₂Zr₀.₈O₂480
Measurements were taken at 673 K after reduction in H₂. researchgate.net

Electrical and Electrochemical Characterization

Advanced electrical and electrochemical characterization techniques are crucial for understanding the performance and behavior of this compound materials, particularly in applications such as solid oxide fuel cells, catalysts, and sensors. These methods provide insights into ionic and electronic conductivity, the stability of nanoparticle dispersions, and the precise elemental composition of the material.

Impedance Spectroscopy for Conductivity Measurements in Cerium Zirconium Oxide Thin Films

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrical properties of materials, including ionic and electronic conductivity. nih.gov For cerium zirconium oxide thin films, EIS is employed to measure their conductivity as a function of temperature, oxygen partial pressure, and film thickness. rsc.org The technique involves applying a small AC voltage or current perturbation to the material over a range of frequencies and measuring the resulting electrical response.

The electrical conductivity of ceria-based materials can vary significantly depending on the preparation conditions. nih.gov In ceria, mixed ionic-electronic conduction is observed, whereas zirconia-based materials are primarily oxygen ionic conductors. nih.gov Doping ceria can increase its ionic conductivity; for example, gadolinium-doped ceria has a higher conductivity than yttria-stabilized zirconia (YSZ) at elevated temperatures. nih.gov

Table 1: Electrical Properties of Doped Ceria Thin Films Determined by Impedance Spectroscopy

MaterialSubstrateFilm ThicknessTemperature (°C)Conductivity (S/cm)Activation Energy (eV)
10 mol% Gd-doped CeO2Al2O3 (epitaxial)VariedNot specifiedVaries with thickness~0.7
10 mol% Gd-doped CeO2SiO2 (polycrystalline)VariedNot specifiedVaries with thicknessNot specified
Undoped CeO2Not specifiedNot specifiedNot specifiedNot specified1.4 - 1.6

Zeta Potential and Dynamic Light Scattering (DLS) for Nanoparticle Dispersion Stability

The stability of this compound nanoparticle dispersions is critical for many of their applications, which often involve the use of colloidal suspensions. Zeta potential and Dynamic Light Scattering (DLS) are two fundamental techniques for characterizing the stability of such dispersions. utdallas.edu

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension. utdallas.edu It works by illuminating the particles with a laser and analyzing the fluctuations in the scattered light, which are caused by the Brownian motion of the particles. utdallas.edu Larger particles move more slowly, causing slower fluctuations in the scattered light, while smaller particles move more quickly, leading to faster fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. DLS is essential for monitoring agglomeration and aggregation in nanoparticle suspensions. nih.gov

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. utdallas.edu It is a key indicator of the stability of a colloidal dispersion. utdallas.edu A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, which prevents them from aggregating and leads to a stable dispersion. Conversely, a low zeta potential suggests that the attractive forces may exceed the repulsive forces, leading to instability and flocculation. The zeta potential is measured by applying an electric field to the dispersion and measuring the velocity of the particles using a technique called laser Doppler velocimetry. utdallas.edu

The pH of the dispersion has a significant impact on the zeta potential. The isoelectric point (IEP) is the pH at which the zeta potential is zero. At the IEP, the colloidal system is least stable. For ceria nanoparticles, the IEP has been reported to be around pH 6.5-6.7. researchgate.net The stability of the dispersion can be controlled by adjusting the pH to be far from the IEP.

Table 2: Influence of pH on Zeta Potential and Hydrodynamic Size of Cerium Oxide Nanoparticles in Aqueous Media

pHZeta Potential (mV)Hydrodynamic Size (nm)
AcidicPositiveVaries
~6.5 - 6.7~0 (Isoelectric Point)Prone to aggregation
BasicNegativeVaries

Note: The specific values of zeta potential and hydrodynamic size will depend on the exact synthesis method, particle size, and concentration of the this compound nanoparticles.

Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orgoxinst.comsilconic.com.sg It is often integrated with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide elemental information about a specific area of the sample. oxinst.combruker.com

The fundamental principle of EDS involves bombarding the sample with a high-energy beam of electrons. wikipedia.org This causes the ejection of inner-shell electrons from the atoms in the sample, creating electron holes. Electrons from higher energy shells then drop down to fill these holes, releasing energy in the form of X-rays. wikipedia.org Each element has a unique atomic structure and therefore emits X-rays with a characteristic set of energies. wikipedia.org By detecting and analyzing the energy of the emitted X-rays, an EDS system can determine the elemental composition of the sample. wikipedia.org

In the context of this compound, EDS is used to:

Confirm the presence of cerium, zirconium, and oxygen: EDS provides a qualitative analysis of the elements present in the material.

Determine the elemental composition: EDS can provide semi-quantitative and quantitative information on the relative amounts of each element, which is crucial for verifying the stoichiometry of the compound.

Map the elemental distribution: By scanning the electron beam across the sample, EDS can generate maps showing the spatial distribution of cerium, zirconium, and any dopants, which is useful for assessing the homogeneity of the material.

An EDX spectrum of a cerium-zirconium-based material will show distinct peaks corresponding to the characteristic X-ray emission energies of cerium (Ce), zirconium (Zr), and oxygen (O). researchgate.net The presence and relative intensities of these peaks confirm the successful synthesis of the this compound compound. researchgate.net

Table 3: Expected Elemental Peaks in EDS Analysis of this compound

ElementShell TransitionCharacteristic X-ray Energy (keV)
Oxygen~0.525
Zirconium~2.042
Cerium~4.840

Note: The exact energy values may vary slightly depending on the specific EDS detector and operating conditions.

Catalytic Applications of Cerium Zirconium Tetraoxide: Mechanistic Studies

Automotive Emission Control Catalysis (Three-Way Catalysts)

Three-way catalysts (TWCs) are a cornerstone of modern gasoline vehicle emission control systems, simultaneously converting carbon monoxide (CO), unburnt hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances like CO₂, water (H₂O), and nitrogen (N₂). qub.ac.uk Cerium zirconium tetraoxide is a crucial component in these catalysts, significantly enhancing their efficiency and durability.

Role of Cerium Zirconium Oxides as Oxygen Storage/Release Materials

A key function of this compound in TWCs is its ability to act as an oxygen storage and release material, a property known as oxygen storage capacity (OSC). researchgate.netscispace.com This function is vital for maintaining the optimal air-to-fuel ratio for the catalyst to perform efficiently, especially during fluctuations in the engine's operating conditions. scispace.com Under fuel-rich conditions (excess fuel), the catalyst releases stored oxygen to oxidize CO and hydrocarbons. Conversely, under fuel-lean conditions (excess oxygen), it stores oxygen, which can then be used for oxidation when the engine switches back to a rich mode. scispace.com

The incorporation of zirconium into the ceria lattice creates a solid solution, Ce₁ₓZrₓO₂, which enhances the OSC and thermal stability compared to pure ceria. researchgate.net The presence of zirconium facilitates the reduction of Ce⁴⁺ to Ce³⁺, creating oxygen vacancies in the crystal lattice, which is the fundamental mechanism for oxygen storage. mdpi.com This improved reducibility and the creation of these vacancies are central to the enhanced performance of ceria-zirconia mixed oxides in TWCs. researchgate.net The synergistic interaction between the noble metal components (like platinum, palladium, and rhodium) and the ceria-zirconia support further enhances the oxygen activation and exchange near the precious metal particles. acs.org

Mechanisms of Carbon Monoxide and Hydrocarbon Oxidation over Cerium Zirconium Oxide Catalysts

This compound plays a direct role in the catalytic oxidation of CO and hydrocarbons. The mechanism involves the participation of lattice oxygen from the oxide support. In the case of CO oxidation, CO adsorbs onto the active metal sites (e.g., platinum) and reacts with oxygen supplied by the ceria-zirconia support, leading to the formation of CO₂. thaiscience.info The resulting oxygen vacancy in the support is then replenished by oxygen from the exhaust gas stream. This process is often described by the Mars-van Krevelen mechanism.

Kinetic studies have indicated the significant role of surface lattice oxygen from the catalyst in both coke and CO oxidation. researchgate.net The interaction between copper oxide species and ceria-zirconia has been shown to influence the activation of oxygen at their interface, affecting the catalytic performance for CO oxidation. researchgate.net Diffuse reflectance infrared Fourier-transformed spectroscopy (DRIFTS) has shown that ceria surfaces can become strongly carbonated even at room temperature in the presence of CO, and the depletion of these carbonates is linked to the onset of CO oxidation. mdpi.com

Reduction of Nitrogen Oxides (NOx) Catalyzed by Cerium Zirconium Systems

The reduction of NOx to N₂ in a TWC is a critical reaction, and this compound supports play a vital role in this process. While rhodium is the primary active metal for NOx reduction, the ceria-zirconia support enhances its activity and stability. The support can adsorb NOx, primarily as nitrates, which are then thermally desorbed as NO₂ and NO. nih.gov

The reduction of NOx can occur through various pathways. For instance, with CO as the reducing agent, it is suggested that NO₂ reacts with CO to produce CO₂ and NO. nih.gov The presence of hydrogen can accelerate this reduction process. nih.gov In some systems, the interaction of NO with active sites on the catalyst can lead to its decomposition into N₂. nih.gov The catalytic activity for deNOx reactions can vary with the cerium content in the ceria-zirconia mixed oxide, with studies showing an optimal composition for maximum NOx consumption. researchgate.net The addition of rhodium to the ceria-zirconia support significantly improves the catalytic activity for the deNOx process, particularly when assisted by hydrocarbons. researchgate.net

Diesel Soot Oxidation Catalysis by Cerium Zirconium Mixed Oxide Nanostructures

Diesel particulate matter, or soot, is a major pollutant from diesel engines. Cerium zirconium mixed oxides have shown significant promise as catalysts for the oxidation of this soot. The nanostructure of these materials plays a crucial role in their catalytic activity. For instance, nanorods of Ce₀.₈Zr₀.₂O₂ have demonstrated high activity for soot oxidation at lower temperatures. rsc.orgresearchgate.net

The mechanism of soot oxidation over these catalysts involves the transfer of active oxygen from the catalyst to the carbonaceous soot particles. The Ce⁴⁺/Ce³⁺ redox couple is central to this process, facilitating oxygen mobility. rsc.org The doping of ceria with zirconium promotes the formation of Ce³⁺ ions, which enhances the oxygen storage capacity and, consequently, the catalytic activity for soot oxidation. rsc.org The catalytic activity is attributed to a synergistic effect that lowers the soot ignition temperature. mdpi.com Research has also explored the use of various dopants to further enhance the catalytic performance of ceria-zirconia for soot oxidation. core.ac.uk

CO₂ Methanation Catalysis over Supported Catalysts with Cerium Zirconium Oxide Supports

CO₂ methanation, the conversion of CO₂ and hydrogen to methane (B114726) and water, is a key reaction in power-to-gas concepts for renewable energy storage. This compound is a promising support material for catalysts used in this process, particularly for nickel-based catalysts.

Support Effects on Nickel-Based Catalysts for CO₂ Methanation

The choice of support material significantly influences the performance of nickel-based catalysts for CO₂ methanation. mdpi.com Cerium zirconium oxide supports have been shown to enhance the catalytic activity and stability of nickel catalysts. researchgate.net The incorporation of zirconium into the ceria lattice can favor the catalyst's reducibility, increase nickel availability, and improve its oxygen storage capacity. researchgate.net

Studies have shown that while a zirconia-supported nickel catalyst may be inactive for methanation at certain temperatures, the addition of a small amount of ceria can activate it. qub.ac.ukresearchgate.net The ceria-zirconia support can promote the formation of reducible NiO-interacted species, which are crucial for the catalytic activity. qub.ac.ukresearchgate.net Furthermore, the basicity of the support material plays a role in CO₂ activation. Ceria-zirconia oxides exhibit medium-strength basic sites that are beneficial for the methanation reaction. mdpi.com Operando infrared spectroscopy studies suggest that over these catalysts, CO₂ methanation often proceeds via a formate (B1220265) pathway. mdpi.com

Catalyst SupportKey Findings in CO₂ Methanation
ZrO₂ Ni/ZrO₂ can be inactive at 350 °C. qub.ac.ukresearchgate.net
CeO₂-ZrO₂ Addition of CeO₂ to Ni/ZrO₂ promotes activity by forming reducible NiO-interacted species. qub.ac.ukresearchgate.net
CeO₂-ZrO₂ Incorporation of Zr into Ni/CeO₂ enhances reducibility, Ni availability, and oxygen storage capacity. researchgate.net
CeO₂-ZrO₂ Possesses medium-strength basic sites beneficial for CO₂ activation. mdpi.com

CO2 Activation Mechanisms on Cerium Zirconium Oxide Surfaces

The activation of carbon dioxide (CO₂) on the surfaces of this compound (CeₓZr₁₋ₓO₂) is a critical step in its conversion to value-added chemicals and fuels. Mechanistic studies have revealed that the unique properties of these mixed oxides, particularly the presence of oxygen vacancies and the synergistic effects between cerium and zirconium, play a pivotal role.

The primary active sites for CO₂ adsorption and activation on ceria-zirconia surfaces are oxygen vacancies. mdpi.com The incorporation of Zr⁴⁺ into the ceria lattice promotes the formation of these vacancies to maintain charge neutrality, which in turn enhances the oxygen storage capacity (OSC) and the mobility of lattice oxygen. mdpi.com These vacancies act as sites for CO₂ to adsorb and become activated. The interaction involves electron transfer from the defective oxide surface to the adsorbed CO₂ molecule, leading to the formation of a partially charged CO₂δ⁻ species. frontiersin.orgcjsc.ac.cn This charge transfer weakens the C-O bonds within the CO₂ molecule, making it more susceptible to dissociation or reaction.

Upon adsorption, CO₂ can form various types of carbonate and carboxylate species on the ceria-zirconia surface. Fourier-transform infrared spectroscopy (FTIR) studies have identified several of these surface species, including unidentate, bidentate, and bridged carbonates, as well as inorganic carboxylates. mdpi.com The specific nature and stability of these species depend on factors such as the surface temperature, the degree of surface dehydroxylation, and the Ce/Zr ratio. mdpi.commdpi.com For instance, on dehydroxylated CeO₂, CO₂ adsorption at room temperature leads to the formation of stable unidentate and bidentate carbonates, which can persist on the surface at elevated temperatures. mdpi.com The formation of these species is evidence of the basic sites on the oxide surface interacting with the acidic CO₂ molecule.

The Ce/Zr ratio significantly influences the structural and electronic properties of the mixed oxide, thereby affecting its CO₂ activation capability. The introduction of zirconia into the ceria lattice can lead to the formation of a solid solution, which enhances the reducibility of Ce⁴⁺ to Ce³⁺ and increases the concentration of oxygen vacancies. mdpi.com A Ce₀.₅Zr₀.₅O₂ composition has been shown to exhibit improved oxygen mobility and a higher concentration of Ce³⁺, which are beneficial for CO₂ reforming reactions. mdpi.com The presence of Ce³⁺ ions is considered an active site for CO₂ activation, leading to the formation of carbonates or inorganic carboxylates. frontiersin.orgedi-info.ir Kinetic studies have further elucidated the mechanism, suggesting that the reaction can proceed through a redox pathway involving the reaction of lattice oxygen, the formation of oxygen vacancies, and subsequent reoxidation of the catalyst by CO₂. mdpi.com

Table 1: Surface Species Formed During CO₂ Adsorption on Cerium Oxide Surfaces

Species TypeCharacterized byKey FeaturesThermal Stability
Unidentate CarbonateFTIR SpectroscopyFormed on dehydroxylated surfacesHigh, can remain up to 773 K
Bidentate CarbonateFTIR SpectroscopyFormed on dehydroxylated surfacesLower than unidentate carbonate
Bridged CarbonateFTIR SpectroscopyWeakly formedLow
Inorganic CarboxylateFTIR SpectroscopyFormed from CO and CO₂ adsorptionIntermediate stability

Delignification Processes in Biomass Conversion using Cerium Zirconium Oxides

Cerium zirconium oxides are emerging as effective catalysts in the delignification of lignocellulosic biomass, a crucial pretreatment step for the production of biofuels and biochemicals. These materials facilitate the breakdown and removal of lignin (B12514952), a complex aromatic polymer that encumbers the cellulose (B213188) and hemicellulose fractions of biomass.

The mechanism of delignification over cerium zirconium oxides involves the oxidative cleavage of the complex ether and carbon-carbon linkages within the lignin structure. The high oxygen storage and release capacity of CeO₂-ZrO₂ materials is central to this process. acs.org The catalyst can provide active oxygen species that attack the lignin polymer, leading to its depolymerization into smaller, soluble fragments. The redox properties of the Ce⁴⁺/Ce³⁺ couple facilitate the transfer of lattice oxygen to the lignin substrate, followed by re-oxidation of the catalyst by an external oxidizing agent, fitting a Mars-van Krevelen-type mechanism.

Furthermore, this compound has been employed in the conversion of lignocellulosic-derived products into transportation fuel precursors. For instance, a Ce/ZrO₂ catalyst can be used in a single-step process to convert levulinic acid, a biomass-derived platform chemical, into a diesel-like hydrocarbon mixture. This transformation involves ketonization reactions, which are facilitated by the weak acid and base functionalities of the cerium zirconium catalyst.

Table 2: Performance of Ceria-Zirconia Based Catalysts in Lignin Conversion

Catalytic ProcessCatalyst CompositionKey FindingsReference
Ex-Situ Pyrolysis of LigninNa₂O-CeO₂-ZrO₂Reduced coke formation by ~5 wt% with 40-50% ceria addition. acs.org
Solvothermal/Hydrothermal DelignificationCeria-Zirconia Oxide (CZO)Achieved 86.64% lignin removal in 30 minutes.
Conversion of Levulinic AcidCe/ZrO₂Single-step conversion to a diesel-like hydrocarbon mixture.

Other Oxidation/Reduction Reactions Catalyzed by this compound

HCl Oxidation Catalysis

This compound has been identified as a promising catalyst for the gas-phase oxidation of hydrogen chloride (HCl) to molecular chlorine (Cl₂), a reaction commonly known as the Deacon process. This process is an important industrial reaction for recycling HCl produced as a byproduct in various chemical processes. mdpi.com

The catalytic activity of CeₓZr₁₋ₓO₂ in HCl oxidation is strongly dependent on the Ce/Zr ratio. Research has shown that a mixed-phase catalyst, such as Ce₀.₅Zr₀.₅O₂, exhibits both high activity and stability. mdpi.com The cubic phase of the mixed oxide, which is associated with a higher oxygen storage capacity (OSC), is believed to be more active for the reaction. mdpi.com Conversely, the tetragonal phase contributes to the catalyst's structural stability, preventing deactivation over extended periods of operation. mdpi.com The incorporation of zirconia into the ceria lattice generally enhances both the activity and stability compared to pure ceria. acs.org

The mechanism of HCl oxidation over ceria-zirconia catalysts is understood to follow a Mars-van Krevelen pathway. mdpi.com This mechanism involves a redox cycle where the catalyst is first reduced by HCl, leading to the formation of chlorine and water, and then re-oxidized by O₂. Kinetic studies have indicated that both O₂ and HCl compete for the active sites on the catalyst surface. mdpi.com The rate-determining step is believed to be the desorption of surface chlorine species. mdpi.com Therefore, accelerating the replacement of adsorbed chlorine with oxygen is crucial for enhancing the catalytic activity. mdpi.com Theoretical studies have proposed that the displacement of a tightly bound chlorine atom from an oxygen vacancy site is a critical step, which can be facilitated by the formation of a surface peroxo species. edi-info.iracs.org

Table 3: Catalytic Performance of CeₓZr₁₋ₓO₂ in HCl Oxidation

Catalyst CompositionCrystalline Phase(s)Activity (gCl₂·gcat⁻¹·h⁻¹) at 430 °CStabilityKey FeatureReference
Ce₀.₅Zr₀.₅O₂Mixed (Cubic and Tetragonal)1.89High (stable for 300 h)High Oxygen Storage Capacity mdpi.com
CeO₂CubicLower than mixed oxidesLess stable than mixed oxidesProne to bulk chlorination in O₂-poor feeds mdpi.com
CeO₂/ZrO₂Supported CeO₂ on ZrO₂High specific activityEnhanced stability due to sharp interfaceHighly dispersed CeO₂ layer mdpi.com

Dry Reforming of Methane (DRM) Catalysis

The dry reforming of methane (DRM) is a process that converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into synthesis gas (syngas), a mixture of hydrogen (H₂) and carbon monoxide (CO). This compound is widely used as a support for active metals, typically nickel, in DRM catalysis due to its excellent redox properties, high thermal stability, and ability to mitigate carbon deposition. mdpi.com

The key to the effectiveness of ceria-zirconia as a support in DRM lies in its high oxygen storage capacity (OSC) and the mobility of its lattice oxygen. mdpi.comnih.gov The reaction is believed to proceed via a bifunctional mechanism where CH₄ is activated on the metal sites (e.g., Ni), and CO₂ is activated on the oxide support. mdpi.com The ceria-zirconia support provides lattice oxygen that can gasify carbonaceous species deposited on the metal active sites, thus preventing the catalyst deactivation by coking. mdpi.commdpi.com The presence of oxygen vacancies in the CeZrO₂ lattice serves as sites for CO₂ adsorption and activation, as well as for the storage and release of active oxygen. acs.org

The strong interaction between the active metal and the ceria-zirconia support is crucial for achieving high catalytic activity and stability. mdpi.com This interaction can lead to good dispersion of the metal nanoparticles and can prevent their sintering at the high temperatures required for DRM. The addition of zirconium to ceria improves the thermal stability of the support, making it more resistant to sintering. mdpi.com Studies have shown that the catalytic performance is influenced by the Ce/Zr ratio, which affects the concentration of oxygen vacancies and the redox properties of the support. cjsc.ac.cn A stepwise redox mechanism has been proposed, where the transformation of CH₄ involves the participation of oxygen from the support, and the subsequent fast reoxidation of the support by CO₂ regenerates the active oxygen species. mdpi.com

Table 4: Role of Cerium Zirconium Oxide in Ni-Based DRM Catalysts

Catalyst SystemRole of CeZrO₂ SupportKey Performance AspectsMechanism Aspect
Ni/CeZrO₂High specific surface area, thermal stability, redox properties. mdpi.comHigh activity and resistance to carbon deposition.Provides lattice oxygen for carbon gasification. mdpi.commdpi.com
Ni:CZO (Ni-doped)Increases oxygen vacancies. acs.orgMitigates carbon polymerization.Facilitates redox cyclability via Mars–van Krevelen-type mechanism. acs.org
Ni/CeₓZr₁₋ₓO₂/ZSM-5Modulates oxygen vacancy concentration. cjsc.ac.cnImproved long-term stability.Enhanced interaction between Ni and the support promotes CH₄ and CO₂ activation. cjsc.ac.cn

Advanced Materials Applications of Cerium Zirconium Tetraoxide Beyond Catalysis

Solid Oxide Fuel Cell (SOFC) Components

Solid oxide fuel cells are high-efficiency energy conversion devices that generate electricity through electrochemical reactions. The performance of SOFCs is critically dependent on the materials used for their components, particularly the electrolyte. Cerium zirconium tetraoxide has emerged as a promising material for these applications, offering advantages over conventional materials.

Cerium-based oxides, including this compound, are being extensively investigated as alternative solid electrolytes for intermediate and low-temperature SOFCs. nih.govresearchgate.net Unlike traditional yttria-stabilized zirconia (YSZ) electrolytes, which require high operating temperatures (above 850°C) to achieve sufficient ionic conductivity, ceria-based materials exhibit higher oxygen ion conductivity at lower temperatures. nih.govresearchgate.net This characteristic allows for a reduction in the operating temperature of SOFCs, which can lead to lower costs, improved material stability, and faster start-up times.

The introduction of zirconium into the ceria lattice enhances the thermal stability and mechanical strength of the material. nih.govresearchgate.net Doping ceria with other elements, such as gadolinium or samarium, can further increase the concentration of oxygen vacancies and, consequently, the ionic conductivity. mdpi.comsemanticscholar.org However, even undoped ceria-zirconia solid solutions show potential as electrolyte materials.

Below is a table summarizing the ionic conductivity of various ceria-based electrolyte materials at different temperatures.

Electrolyte CompositionTemperature (°C)Ionic Conductivity (S/cm)
Ce₀.₈Gd₀.₂O₁.₉5000.01
Ce₀.₈Gd₀.₂O₁.₉6000.03
Ce₀.₈Gd₀.₂O₁.₉7000.07
Ce₀.₉Gd₀.₁O₁.₉₅6000.02
Ce₀.₈Sm₀.₂O₁.₉6000.025

This table presents illustrative data compiled from various research findings on doped ceria electrolytes.

The ionic conductivity in this compound is primarily due to the movement of oxygen ions through vacancies in the crystal lattice. The presence of dopants with a lower valence state than Ce⁴⁺ (e.g., Gd³⁺, Sm³⁺) increases the concentration of these oxygen vacancies, thereby enhancing ionic conductivity. semanticscholar.org

The electronic conduction arises from the hopping of electrons between Ce³⁺ and Ce⁴⁺ sites. The extent of this electronic conduction is dependent on the temperature and the partial pressure of oxygen in the fuel cell environment. While mixed ionic-electronic conductivity can be detrimental for a pure electrolyte, it can be advantageous when the material is used as part of a composite anode, as it can extend the active area for electrochemical reactions. nih.gov

PropertyDescriptionSignificance in SOFCs
Ionic Conductivity Mediated by the movement of oxygen ions through vacancies in the crystal lattice.Essential for the transport of oxygen ions from the cathode to the anode, enabling the electrochemical reactions.
Electronic Conductivity Arises from the reduction of Ce⁴⁺ to Ce³⁺ in a reducing environment, allowing for electron transport.Can lead to performance losses due to internal short-circuiting if the material is used as a pure electrolyte.

Environmental Remediation Technologies

The unique redox properties and high surface area of this compound nanomaterials make them effective in various environmental remediation applications, from removing pollutants in water to reducing particulate emissions from gasoline engines.

Cerium oxide-based materials have demonstrated significant potential in the degradation of organic pollutants, such as dyes from industrial wastewater. researchgate.netaimspress.com The catalytic activity of this compound stems from its ability to facilitate redox reactions. vtruralwater.org The presence of oxygen vacancies on the surface of the material can generate reactive oxygen species that are highly effective in breaking down complex organic molecules. vtruralwater.org

The general mechanism for the photocatalytic degradation of dyes involves the generation of electron-hole pairs upon light absorption. These charge carriers can then react with water and oxygen to produce highly reactive hydroxyl and superoxide (B77818) radicals, which subsequently oxidize the dye molecules into simpler, less harmful compounds. Cerium oxide nanoparticles have been shown to be effective in the color removal of dyes like indigo (B80030) carmine (B74029) and methylene (B1212753) blue. researchgate.netaimspress.com

PollutantRemoval EfficiencyExperimental Conditions
Indigo Carmine~90%pH 2.5, 180 min, under visible light
Methylene Blue>85%pH 11, 175 min
Reactive Dyes>95%240 min, under visible light

This table summarizes findings on the efficiency of cerium oxide-based materials in degrading various dyes.

Gasoline Particulate Filters (GPFs) are employed in modern gasoline direct injection engines to reduce the emission of soot particles. sae.org Cerium zirconium oxide nanodispersions are being explored as catalysts for GPFs due to their excellent oxygen storage capacity (OSC). mdpi.commdpi.com This property allows the material to store and release oxygen, facilitating the oxidation of trapped soot particles at lower temperatures than would otherwise be possible. mdpi.comjlmlubricants.com

PropertyAdvantage in GPF Applications
Oxygen Storage Capacity (OSC) Facilitates soot oxidation by providing a source of oxygen, especially during transient engine operations.
Lower Soot Ignition Temperature Enables the regeneration of the filter at lower exhaust temperatures, improving fuel efficiency.
High Thermal Stability Maintains catalytic activity and structural integrity under the high-temperature conditions of exhaust systems.

The application of this compound extends to broader air and water purification technologies. Its high reactivity and ability to neutralize pollutants make it a valuable material for mitigating environmental contamination. researchgate.net In water treatment, cerium oxide nanoparticles can be used for the removal of various organic and inorganic contaminants through adsorption and catalytic degradation. vtruralwater.orgresearchgate.net

Zirconia-based ceramic membranes, sometimes incorporating ceria, have been developed for drinking water treatment and have shown effectiveness in removing turbidity and total coliforms. mdpi.com The addition of cerium-based materials can enhance the membrane's resistance to fouling and improve its filtration performance.

In air purification, the catalytic properties of this compound are utilized to oxidize harmful volatile organic compounds (VOCs) and other pollutants at lower temperatures.

Hydrogen Production and Storage

This compound is a key material in the advancement of hydrogen technologies, demonstrating significant potential in both the production of hydrogen through thermochemical water splitting and as a material for hydrogen activation and storage. Its unique redox properties and structural stability at high temperatures make it a promising candidate for these demanding applications.

Thermochemical Water Splitting Cycles Utilizing Cerium Zirconium Oxides

Thermochemical water splitting cycles using cerium-based oxides represent a promising pathway for producing solar fuels like hydrogen. These cycles are typically two-step redox processes. In the first high-temperature step, the metal oxide is thermally reduced, releasing oxygen. In the second lower-temperature step, the reduced oxide is re-oxidized with steam (H₂O) and/or carbon dioxide (CO₂) to produce hydrogen (H₂) and/or carbon monoxide (CO), respectively acs.orgwikipedia.org.

The incorporation of zirconium into the ceria lattice to form this compound has been shown to significantly enhance the performance of these cycles. Doping ceria with zirconium improves the thermal stability and reducibility of the material acs.orgscirp.org. Studies have demonstrated that Zr-doped ceria exhibits a substantially higher degree of reduction compared to pure ceria researchgate.net. This enhanced reducibility is attributed to the lattice modification caused by the introduction of Zr⁴⁺ ions scirp.org.

Research has shown that the amount of zirconium doping plays a crucial role in the efficiency of the thermochemical cycle. An optimal zirconium content can lead to a significant increase in CO₂-splitting performance. For instance, increasing the Zr-content to x = 0.15 in Ce₁₋ₓZrₓO₂ improved the specific CO₂-splitting performance by 50% compared to pure ceria scirp.org. However, further increasing the zirconium content can diminish the specific yields scirp.org. The synthesis method and resulting powder morphology also have a strong influence on the material's reactivity and stability during cycling acs.org.

The operating conditions for these cycles are demanding, with the reduction step occurring at temperatures around 1500 °C and the oxidation step taking place at temperatures between 800–1500 °C researchgate.net. While Zr-doped ceria shows improved yields, the kinetic rates of the oxidation step can be lower than for pure ceria acs.org.

PropertyPure CeriaZr-Doped CeriaReference
Reduction Temperature ~1500 °C~1500 °C researchgate.net
Oxidation Temperature 800–1500 °C800–1500 °C researchgate.net
CO Production Yield 0.35 mass %0.5 mass % (10 mol % Hf-doped) researchgate.net
H₂ Production Yield LowerHigher acs.org
CO₂ Splitting Performance BaselineUp to 50% improvement scirp.org

Materials for Hydrogen Activation and Storage

This compound and related mixed oxides are also being investigated for their potential in hydrogen activation and storage. The ability of ceria-based materials to facilitate the activation of H₂ is crucial for various catalytic hydrogenation reactions ustc.edu.cn. First-principles studies have shown that the surface structure and the presence of oxygen vacancies on ceria surfaces play a significant role in H₂ activation ustc.edu.cn.

Mixed oxides containing cerium and zirconium, often in combination with other elements like nickel, have demonstrated the capacity to act as large catalytic hydrogen reservoirs researchgate.net. These materials, when pre-treated under a hydrogen atmosphere, can store a significant amount of hydrogen. For example, a CeZr₀.₅Ni₁Oᵧ mixed oxide has been reported to store up to approximately 10 wt% of hydrogen researchgate.net. This stored hydrogen is reactive and can be used in catalytic reactions such as the hydrogenation of isoprene (B109036) in the absence of gaseous hydrogen researchgate.net. The presence of zirconium in these mixed oxides can enhance the stability of the system, particularly with increasing temperature researchgate.net.

Material CompositionHydrogen Storage Capacity (wt%)Pre-treatment ConditionReference
CeZr₀.₅Ni₁Oᵧ~10H₂ at ~200°C researchgate.net
CeAl₀.₅Ni₁OᵧIncreased storage and stabilityH₂ treatment researchgate.net

Sensors

The unique electrical properties of this compound, particularly its ability to conduct oxygen ions at elevated temperatures, make it a valuable material for sensor applications. This is especially prominent in the field of automotive engineering for monitoring and controlling combustion processes.

Oxygen Sensors and Automotive Combustion Sensors Employing Cerium Zirconium Oxide

Zirconia-based oxygen sensors, often referred to as lambda sensors, are a critical component in modern internal combustion engines csceramic.comwikipedia.org. They are used to measure the air-fuel ratio in the exhaust gases, enabling precise control of fuel injection to optimize combustion efficiency, reduce harmful emissions, and ensure the optimal performance of catalytic converters csceramic.compreciseceramic.comco2meter.com.

The sensor operates as a solid-state electrochemical fuel cell, or Nernst cell wikipedia.org. At high temperatures, typically above 316 °C (600 °F), stabilized zirconia becomes an electrolyte that conducts oxygen ions preciseceramic.com. A voltage is generated across the zirconia element, which corresponds to the difference in oxygen concentration between the exhaust gas and a reference (typically ambient air) wikipedia.orgpreciseceramic.com.

The incorporation of ceria into zirconia to form cerium zirconium oxide solid solutions can further enhance the performance of these sensors. Ceria-based materials are known for their durability against corrosive exhaust gases mdpi.com. Resistive oxygen sensors using ceria-zirconia as the sensor material have been developed for lean-burn engines mdpi.com. In these sensors, the electrical resistance of the material changes in response to the oxygen partial pressure. A key challenge is that the resistance is also dependent on temperature. To address this, temperature-compensating materials are used in conjunction with the ceria-zirconia sensing element mdpi.com.

Sensor TypeSensing MaterialOperating PrincipleKey FeaturesReference
Potentiometric Stabilized ZirconiaNernst Voltage GenerationMeasures oxygen partial pressure difference wikipedia.orgpreciseceramic.com
Resistive Ce₀.₉Zr₀.₁O₂Resistance change with oxygen partial pressureSuitable for lean-burn engines, requires temperature compensation mdpi.com

Energy Storage Devices

The dielectric properties of this compound nanoparticles are being explored for their potential use in advanced energy storage devices, such as thin-film capacitors. The ability to store electrical energy in a compact form is crucial for the miniaturization of electronic components.

Dielectric Properties of Zirconium Incorporated Ceria Nanoparticles for Thin-Film Capacitors

The dielectric constant of a material is a measure of its ability to store electrical energy in an electric field. Materials with high dielectric constants are desirable for capacitor applications as they allow for greater energy storage in a smaller volume. Studies on zirconium-incorporated ceria nanoparticles have investigated their dielectric properties.

Research has shown that the dielectric constant of Zr₁₋ₓCeₓO₂ mixed oxides is frequency-dependent, with higher values observed at lower frequencies espublisher.com. This behavior is attributed to space-charge polarization espublisher.comjchps.com. As the frequency increases, the dielectric constant tends to decrease espublisher.commedcraveonline.com.

The composition of the mixed oxide also influences its dielectric properties. For instance, in one study, a Zr₀.₉₅Ce₀.₀₅O₂ ceramic sample exhibited a higher dielectric constant compared to samples with higher ceria concentrations espublisher.com. The crystal structure of the material also plays a role, with monoclinic phases potentially showing higher dielectric constants at lower frequencies compared to mixed-phase structures espublisher.com. The dielectric constant of pure zirconia nanoparticles has been reported to be around 7.5 at 500 kHz medcraveonline.com. The incorporation of zirconium into ceria nanoparticles can be a strategy to tune the dielectric properties for specific thin-film capacitor applications.

MaterialDielectric ConstantFrequencyReference
ZrO₂ nanoparticles7.5500 kHz medcraveonline.com
Yttria-Stabilized Zirconia (YSZ) thin film16.8 - 18.3High Frequency researchgate.net
Ceria (CeO₂) thin film2.8 - 3.4High Frequency researchgate.net
Zr₀.₉₅Ce₀.₀₅O₂Higher than other tested Zr₁₋ₓCeₓO₂ compositionsLow Frequency espublisher.com

Thermal Barrier Coatings (TBCs) with Cerium Yttrium Co-stabilized Zirconia

This compound, in the form of ceria-yttria co-stabilized zirconia (CYSZ), presents a significant advancement in the field of thermal barrier coatings (TBCs). TBCs are sophisticated material systems applied to the surfaces of components operating in high-temperature environments, such as gas turbine and aero-engine parts, to provide thermal insulation and oxidation resistance. saint-gobain.comyoutube.com The most commonly used material for the ceramic topcoat in conventional TBCs is yttria-stabilized zirconia (YSZ). saint-gobain.comjmst.orgresearchgate.net However, the operational temperature limits and susceptibility to certain types of degradation in aggressive environments have driven research into alternative materials with enhanced properties.

CYSZ has emerged as a promising candidate to replace or supplement YSZ in TBC applications due to a combination of favorable characteristics. researchgate.net Research indicates that the inclusion of ceria (CeO₂) alongside yttria (Y₂O₃) as a stabilizing agent for zirconia (ZrO₂) can lead to improved performance, particularly in terms of hot corrosion resistance. researchgate.net The degradation of TBCs in the presence of molten salts, such as sodium sulfate (B86663) (Na₂SO₄) and vanadium pentoxide (V₂O₅), is a critical failure mechanism. Ceria is believed to enhance the resistance to this form of attack because of its higher acidity compared to yttria, which reduces the reactivity of the ceramic topcoat with the molten salts. researchgate.net

Beyond hot corrosion resistance, CYSZ is also reported to have a lower thermal conductivity and a higher coefficient of thermal expansion than YSZ. The lower thermal conductivity is advantageous for providing better thermal insulation, a primary function of TBCs. This property is partly attributed to the heavier atomic weight and larger ionic radius of cerium compared to yttrium. A higher thermal expansion coefficient can also be beneficial for reducing the thermal stress mismatch between the ceramic topcoat and the underlying metallic bond coat, potentially improving the coating's durability during thermal cycling.

The following table summarizes a comparison of key properties between CYSZ and YSZ based on research findings.

PropertyCeria-Yttria Stabilized Zirconia (CYSZ)Yttria Stabilized Zirconia (YSZ)Significance in TBCs
Hot Corrosion Resistance Superior resistance to molten salt attack. researchgate.netMore susceptible to degradation from molten salts. researchgate.netEnhanced durability and lifespan in corrosive environments.
Phase Stability Higher stability of the t' phase in corrosive environments. researchgate.netProne to destabilization and formation of monoclinic phase. Prevents volumetric changes that can lead to cracking and spallation.
Thermal Conductivity Lower than YSZ. Standard benchmark for low thermal conductivity.Improved thermal insulation performance.
Thermal Expansion Coefficient Higher than YSZ. Lower than CYSZ.Better thermomechanical compatibility with the bond coat.
Bond Strength (As-sprayed) Approximately 37 MPa. Approximately 34 MPa. Indicates good adhesion to the underlying layer.

Integration with Other Materials for Enhanced Functionality (e.g., Reduced Graphene Oxide Nanocomposites for Electrochemical Sensing)

The integration of this compound, often in the form of cerium dioxide (CeO₂) nanoparticles, with other advanced materials like reduced graphene oxide (rGO) has led to the development of nanocomposites with significantly enhanced functionalities, particularly in the realm of electrochemical sensing. bioengineer.org Graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, and its derivative, rGO, are known for their exceptional electrical conductivity, large surface area, and mechanical strength. bioengineer.org When combined with the unique catalytic and electrochemical properties of CeO₂, the resulting nanocomposites exhibit synergistic effects that are highly beneficial for sensor applications. bioengineer.org

The synthesis of CeO₂/rGO nanocomposites can be achieved through various methods, including hydrothermal synthesis and self-assembly approaches. bioengineer.orgnih.gov These methods allow for the controlled deposition of CeO₂ nanoparticles onto the rGO sheets, preventing the restacking of the graphene layers and ensuring a high active surface area. nih.gov The hydrothermal method, for instance, provides good control over the size, shape, and crystallinity of the nanoparticles while facilitating their integration with the rGO structure. bioengineer.org

The enhanced performance of CeO₂/rGO nanocomposites in electrochemical sensing stems from several key factors. The high electrical conductivity of rGO provides an efficient pathway for electron transfer, which is crucial for electrochemical reactions. bioengineer.org The large surface area of the rGO sheets allows for a high loading of CeO₂ nanoparticles, which act as the active sites for the detection of target analytes. nih.gov Furthermore, the synergistic interaction between CeO₂ and rGO can improve the electrocatalytic activity of the nanocomposite, leading to higher sensitivity and selectivity of the sensor. bioengineer.org

These nanocomposites have been successfully employed in the development of electrochemical sensors for the detection of various biomolecules and chemical compounds. For example, a sensor based on cerium oxide nanocubes and rGO has been developed for the detection of the oral cancer biomarker cytokeratin fragment-21-1 (Cyfra-21-1). rsc.org This sensor demonstrated a low detection limit and high sensitivity. rsc.org Similarly, CeO₂-based nanocomposites incorporating two-dimensional layered materials have been used for the selective electrochemical detection of dopamine. researchgate.netmdpi.com

The table below presents a summary of research findings on CeO₂/rGO and similar nanocomposites for electrochemical sensing applications.

Nanocomposite SystemSynthesis MethodTarget AnalyteKey Findings
ncCeO₂–RGO In situ reduction of graphene oxide in the presence of ncCeO₂. rsc.orgCytokeratin fragment-21-1 (Cyfra-21-1)Low detection limit of 0.625 pg mL⁻¹ and high sensitivity of 14.5 μA ng⁻¹ mL cm⁻². rsc.org
CeO₂/rGO Hydrothermal synthesis. bioengineer.orgGeneral electrochemical sensingEnhanced electrical conductivity and increased surface area, promising for sensitive and efficient sensors. bioengineer.org
CeO₂/siloxene Pyrolysis of a Ce-based metal-organic framework with siloxene. researchgate.netmdpi.comDopamineDetection limit of 0.292 μM with a linear range from 0.292 μM to 7.8 μM. mdpi.com
RGO/CeO₂ Self-assembly approach. nih.govMethylene blue (photocatalytic degradation)Significantly enhanced photocatalytic activity compared to bare CeO₂ nanoparticles due to improved electron-hole pair separation. nih.gov

Q & A

Q. What are the common synthesis methods for cerium zirconium tetraoxide (CeO₂·ZrO₂) with high surface area and thermal stability?

Cerium zirconium mixed oxides are typically synthesized via co-precipitation followed by hydrothermal treatment or calcination. For example, co-precipitation of Ce³⁺ and Zr⁴⁺ salts using ammonia or urea as precipitating agents yields homogeneous precursors. Hydrothermal treatment at 100–200°C enhances crystallinity and surface area, while calcination at 400–900°C stabilizes the crystal structure. A study achieved a surface area of 135.44 m²/g after calcination at 500°C, which retained 44.07 m²/g even after aging at 900°C . Adding surfactants like oleic acid during synthesis improves nanoparticle dispersion and colloidal stability .

Q. How can researchers characterize the structural homogeneity and elemental distribution in CeO₂·ZrO₂ composites?

High-resolution transmission electron microscopy (HRTEM) with fast Fourier transform (FFT) analysis reveals crystallographic phases and lattice fringes, distinguishing between solid solutions and phase-separated structures . Energy-dispersive X-ray spectroscopy (EDX) mapping confirms uniform distribution of Ce and Zr, as demonstrated in nanocomposites where ZrO₂ is evenly dispersed within CeO₂ matrices . X-ray diffraction (XRD) identifies cubic or tetragonal phases, while BET analysis quantifies surface area and pore size distribution .

Q. What analytical methods are used to quantify Ce and Zr ratios in mixed oxides?

Gravimetric methods, such as mandelic acid precipitation, isolate ZrO₂ and HfO₂ from CeO₂, achieving relative standard deviations (RSD) of 0.23–0.46% . Inductively coupled plasma atomic emission spectrometry (ICP-AES) provides rapid multi-element analysis with high precision (e.g., GB/T 38744-2020 standard) . Reference Intensity Ratio (RIR) analysis via XRD quantifies phase composition but may require calibration against known standards to resolve discrepancies between peak and integrated intensity methods .

Q. What are the key physicochemical properties of CeO₂·ZrO₂ relevant to catalytic applications?

CeO₂·ZrO₂ exhibits high oxygen storage capacity (OSC), thermal stability (>900°C), and acid resistance. Its density is ~6.61 g/mL at 25°C, and it is soluble in acids but insoluble in water . The material’s redox properties enable efficient Ce³⁺/Ce⁴⁺ cycling, critical for catalytic oxidation/reduction reactions .

Advanced Research Questions

Q. How does the phase-separation behavior of CeO₂–ZrO₂ solid solutions impact catalytic performance at high temperatures?

Under prolonged reduction or high-temperature aging (>800°C), CeO₂–ZrO₂ solid solutions phase-separate into Ce-rich (CeO₂) and Zr-rich (ZrO₂) domains, degrading OSC. HRTEM studies on 250 nm-thick films show that phase separation initiates at grain boundaries, with complete segregation observed after extended reduction . Strategies to mitigate this include doping with Y³⁺ or La³⁺, which stabilize the cubic phase and delay segregation .

Q. What experimental approaches resolve discrepancies in quantitative phase analysis of CeO₂·ZrO₂ composites?

Discrepancies between EDX and XRD data often arise from sampling depth differences (surface vs. bulk) or amorphous phases. Combining Rietveld refinement (XRD) with electron energy loss spectroscopy (EELS) improves accuracy by correlating crystallographic and localized compositional data . For instance, RIR analysis discrepancies (e.g., 4% vs. 7% CeO₂·ZrO₂ in a two-phase system) highlight the need for integrated intensity calibration over peak-height methods .

Q. How can synthesis parameters be optimized to enhance oxygen storage capacity (OSC) in CeO₂·ZrO₂ catalysts?

OSC is maximized by:

  • Precipitate aging : Extended aging during co-precipitation promotes homogeneous Ce–Zr mixing, reducing phase segregation .
  • Doping : Adding transition metals (e.g., Pd, Pt) enhances redox activity. For example, Pd/CeO₂·ZrO₂ catalysts achieve methane combustion light-off temperatures as low as 352°C .
  • Morphology control : Nanorods or mesoporous structures increase surface area and active sites .

Q. What mechanisms explain the improved catalytic activity of CeO₂·ZrO₂-supported noble metals in exhaust gas treatment?

Noble metals (e.g., Pd, Rh) dispersed on CeO₂·ZrO₂ act as active sites for CO/NO oxidation and hydrocarbon reforming. The CeO₂·ZrO₂ support facilitates oxygen mobility via the Ce³⁺/Ce⁴⁺ redox cycle, while ZrO₂ stabilizes the structure against sintering. Synergistic effects are evident in three-way catalysts (TWCs), where CeO₂·ZrO₂–Al₂O₃ composites show enhanced OSC and sulfur resistance .

Q. How do interfacial dynamics in CeO₂·ZrO₂–Al₂O₃ composites influence exhaust gas cleaning efficiency?

Al₂O₃ incorporation improves thermal stability and provides acidic sites for hydrocarbon adsorption. During synthesis, precipitating Ce–Zr precursors onto Al₂O₃ slurries ensures strong interfacial bonding, preventing detachment during catalytic cycles. Calcination at >600°C forms Ce–Zr–Al mixed oxides, which exhibit 20% higher OSC than binary CeO₂·ZrO₂ .

Q. What safety protocols are recommended for handling CeO₂·ZrO₂ nanoparticles in laboratory settings?

CeO₂·ZrO₂ nanoparticles require precautions against inhalation (ACGIH TWA: 5 mg/m³) and skin contact. Use fume hoods for synthesis, PPE (gloves, N95 masks), and HEPA filters for aerosol containment. Environmental release must be minimized due to potential ecotoxicity .

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